Fabp-IN-2
Description
Properties
Molecular Formula |
C25H21ClN2O3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[2-[1-(2-chlorophenyl)-5-phenylpyrazol-3-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C25H21ClN2O3/c26-20-12-5-6-13-22(20)28-23(18-9-2-1-3-10-18)17-21(27-28)19-11-4-7-14-24(19)31-16-8-15-25(29)30/h1-7,9-14,17H,8,15-16H2,(H,29,30) |
InChI Key |
DLWPLLKZMMWLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Fabp-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific investigational compound Fabp-IN-2 is limited. This guide provides a comprehensive overview of the mechanism of action for Fatty Acid-Binding Protein (FABP) inhibitors, with a focus on FABP3 and FABP4, the reported targets of this compound. The experimental protocols and signaling pathways described are based on established methodologies for studying FABP inhibitors in general and may not have been specifically validated for this compound.
Executive Summary
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Dysregulation of FABP activity, particularly FABP3 and FABP4, has been implicated in a range of metabolic and inflammatory diseases, making them attractive therapeutic targets.[2][3] this compound is a small molecule inhibitor reported to target FABP3 and FABP4. This technical guide elucidates the core mechanism of action of FABP inhibitors like this compound, details relevant signaling pathways, provides standardized experimental protocols for their evaluation, and presents available quantitative data.
Introduction to Fatty Acid-Binding Proteins (FABPs)
FABPs are small (14-15 kDa) cytosolic proteins that reversibly bind to long-chain fatty acids and other hydrophobic ligands.[1][4] They facilitate the transport of these molecules from the cell membrane to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, for processes such as beta-oxidation, triglyceride synthesis, and gene regulation.[1]
-
FABP3 (Heart-type FABP): Predominantly expressed in tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle.[3] It is involved in channeling fatty acids towards mitochondrial β-oxidation for energy production.[3]
-
FABP4 (Adipocyte FABP or aP2): Highly expressed in adipocytes and macrophages.[2] It plays a key role in lipid storage, lipolysis, and inflammation.[2] Elevated levels of FABP4 are associated with obesity, insulin resistance, and atherosclerosis.[2]
Core Mechanism of Action of this compound and Other FABP Inhibitors
The primary mechanism of action for small molecule FABP inhibitors, including presumably this compound, is competitive inhibition. These inhibitors are designed to bind with high affinity to the ligand-binding pocket of the FABP, thereby preventing the binding of endogenous fatty acids and other lipophilic ligands.[5] This competitive binding disrupts the normal function of the FABP, leading to a cascade of downstream effects.
By occupying the binding cavity, FABP inhibitors effectively block the protein's ability to chaperone fatty acids. This can lead to:
-
Reduced Fatty Acid Uptake and Trafficking: Inhibition of FABPs can limit the intracellular transport of fatty acids, thereby affecting cellular processes that rely on fatty acid metabolism.
-
Modulation of Lipid Metabolism: By interfering with fatty acid transport to mitochondria and the endoplasmic reticulum, FABP inhibitors can alter rates of β-oxidation and triglyceride synthesis.
-
Alteration of Gene Expression: FABPs can deliver fatty acids to the nucleus, where they act as ligands for transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs). By blocking this delivery, FABP inhibitors can indirectly modulate the expression of genes involved in lipid metabolism and inflammation.[2]
-
Anti-inflammatory Effects: In macrophages, FABP4 is involved in inflammatory signaling pathways. Inhibition of FABP4 has been shown to reduce the production of pro-inflammatory cytokines.[5]
Quantitative Data
Quantitative data for this compound is sparse. The primary available data points are its half-maximal inhibitory concentrations (IC50) for FABP3 and FABP4. For context, a comparative table with other known FABP inhibitors is provided below.
| Inhibitor | Target(s) | IC50 / Kᵢ | Assay Type | Reference |
| This compound | FABP3 | IC50: 1.16 μM | Not Specified | N/A |
| FABP4 | IC50: 4.27 μM | Not Specified | N/A | |
| BMS309403 | FABP4 | Kᵢ: <2 nM | Ligand Displacement | [5] |
| FABP3 | Kᵢ: 250 nM | Ligand Displacement | [5] | |
| FABP5 | Kᵢ: 350 nM | Ligand Displacement | [5] | |
| HTS01037 | FABP4 | Kᵢ: 670 nM | Ligand Displacement | [5] |
| FABP5 | Kᵢ: 3.4 µM | Ligand Displacement | [5] | |
| FABP3 | Kᵢ: 9.1 µM | Ligand Displacement | [5] | |
| Compound 2 | FABP4 | Kᵈ: 0.01 µM | Not Specified | [6] |
| FABP5 | Kᵈ: 0.52 µM | Not Specified | [6] | |
| Compound 3 | FABP4 | Kᵈ: 0.02 µM | Not Specified | [6] |
| FABP5 | Kᵈ: 0.56 µM | Not Specified | [6] |
Signaling Pathways
The inhibition of FABP3 and FABP4 can impact several key signaling pathways involved in metabolism and inflammation.
FABP4-Mediated Signaling in Adipocytes and Macrophages
FABP4 is a critical node in the integration of metabolic and inflammatory signals. Its inhibition is expected to modulate these pathways.
FABP3-Mediated Fatty Acid Metabolism in Cardiomyocytes
In cardiac muscle, FABP3 is essential for efficient energy production from fatty acids.
Experimental Protocols
The following are generalized protocols for the in vitro and cellular characterization of FABP inhibitors.
In Vitro Inhibition Assay: Fluorescence Polarization
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the FABP binding pocket.
Materials:
-
Recombinant human FABP3 and FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently tagged fatty acid)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare a solution of FABP protein and the fluorescent probe in the assay buffer. The concentration of the probe should be at its Kd for the respective FABP.
-
Add the FABP-probe solution to the wells of the microplate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known FABP inhibitor).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of Lipolysis in Adipocytes
This assay assesses the functional consequence of FABP4 inhibition on hormone-stimulated lipolysis in a cellular context.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary adipocytes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Glycerol assay kit
-
96-well cell culture plates
Procedure:
-
Seed and differentiate 3T3-L1 cells into adipocytes in 96-well plates.
-
Pre-treat the differentiated adipocytes with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate lipolysis by adding isoproterenol to the medium and incubate for 2-4 hours.
-
Collect the cell culture supernatant.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit, as glycerol release is a direct measure of lipolysis.
-
Determine the effect of the test compound on isoproterenol-stimulated glycerol release and calculate the IC50 value.
Conclusion
This compound represents a tool for the dual inhibition of FABP3 and FABP4. While specific data on this compound are limited, the broader understanding of FABP inhibitor mechanisms provides a strong framework for its potential therapeutic applications in metabolic and inflammatory diseases. The core mechanism revolves around competitive binding to the fatty acid-binding pocket, leading to the disruption of lipid trafficking and signaling. Further research utilizing the experimental protocols outlined in this guide is necessary to fully elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]
- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
The Role of Intestinal Fatty Acid-Binding Protein (FABP) Inhibition in Lipid Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal fatty acid-binding proteins (FABPs), primarily Liver-FABP (FABP1) and Intestinal-FABP (FABP2), are critical mediators of fatty acid uptake and trafficking within enterocytes. Their role in facilitating the absorption of dietary fats makes them attractive targets for therapeutic intervention in metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes. This technical guide provides an in-depth overview of the function of intestinal FABPs in lipid metabolism and the implications of their inhibition. It is important to note that the specific inhibitor "Fabp-IN-2" does not correspond to a recognized compound in the scientific literature. Therefore, this guide will focus on the broader principles of intestinal FABP inhibition, utilizing data from known inhibitors of FABP1 and potential inhibitory compounds for FABP2.
Core Concepts: Intestinal FABPs in Lipid Metabolism
FABP1 and FABP2 are abundantly expressed in the cytoplasm of mature enterocytes in the small intestine. While both bind long-chain fatty acids, they exhibit distinct characteristics and proposed functions:
-
FABP1 (L-FABP): Also found in the liver, FABP1 has a broader ligand-binding specificity, accommodating not only fatty acids but also other lipophilic molecules like lysophospholipids and heme. It is believed to be involved in the transport of fatty acids to the endoplasmic reticulum for triglyceride synthesis and subsequent chylomicron formation.[1] FABP1 can also deliver fatty acids to the nucleus, where they can act as ligands for transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), thereby influencing gene expression related to lipid metabolism.[2][3]
-
FABP2 (I-FABP): Expressed almost exclusively in the small intestine, FABP2 has a higher affinity for saturated fatty acids. Its primary role is thought to be in the initial uptake and intracellular transport of fatty acids from the apical membrane to the endoplasmic reticulum.[4]
The coordinated action of FABP1 and FABP2 is essential for the efficient absorption of dietary fats. Inhibition of these proteins presents a promising strategy to reduce intestinal lipid uptake and ameliorate associated metabolic disorders.
Quantitative Data on Intestinal FABP Inhibitors
While a specific inhibitor named "this compound" for intestinal FABPs is not documented, research has identified several compounds that inhibit FABP isoforms. The following tables summarize available quantitative data for inhibitors of FABP1 and a potential natural inhibitor of FABP2.
Table 1: Quantitative Data for FABP1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell Model/System | Reference |
| Compound 44 | FABP1 | Not Specified | 4.46 | Not Reported | Not Specified | [4] |
| Compound 12 | FABP1 | Not Specified | 3.6 | Not Reported | Not Specified | [5] |
| BMS309403 | FABP4 | Ki Assay | Not Reported | <0.002 | Recombinant Protein | [6] |
| FABP3 | 0.250 | |||||
| FABP5 | 0.350 |
Note: BMS309403 is a potent FABP4 inhibitor with off-target effects on other FABPs, highlighting the challenge in developing isoform-specific inhibitors.
Table 2: Potential Natural Inhibitors of Intestinal FABPs
| Compound | Putative Target | Observed Effect | Quantitative Data | Cell Model/System | Reference |
| Gallic Acid | FABP2 (potential) | Inhibits lipid accumulation, downregulates fatty acid transporters (CD36, FATP2) | No direct IC50 for FABP2 reported | HepG2 cells | [7][8] |
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid Uptake Assay in Caco-2 Cells
This protocol describes a method to assess the effect of a test inhibitor on the uptake of long-chain fatty acids in a human intestinal epithelial cell line model.
Materials:
-
Caco-2 cells
-
24-well plates
-
Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-FL C16)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Test inhibitor compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed Caco-2 cells in 24-well plates and culture until they form a differentiated monolayer (typically 18-21 days).
-
Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescent fatty acid analog complexed with BSA in HBSS. The final concentration will depend on the specific probe used.
-
Inhibitor Treatment: Wash the Caco-2 cell monolayers twice with warm HBSS. Pre-incubate the cells with the test inhibitor at various concentrations in HBSS for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Fatty Acid Uptake: Add the fluorescent fatty acid solution to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.5% BSA to remove extracellular and membrane-bound fatty acids.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, visualize and quantify the fluorescence per cell using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro FABP Binding Assay (Fluorescence Displacement)
This protocol assesses the ability of a test compound to directly bind to a purified FABP and displace a fluorescent probe.
Materials:
-
Purified recombinant human FABP1 or FABP2
-
Fluorescent probe that binds to FABPs (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)
-
Phosphate-buffered saline (PBS)
-
Test inhibitor compound
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare stock solutions of the purified FABP, fluorescent probe, and test inhibitor in PBS.
-
Binding Reaction: In a cuvette, mix the purified FABP with the fluorescent probe in PBS and allow it to equilibrate until a stable fluorescence signal is obtained.
-
Inhibitor Titration: Titrate the test inhibitor into the cuvette in small increments. After each addition, allow the mixture to equilibrate and record the fluorescence intensity.
-
Data Analysis: The binding of the inhibitor to the FABP will displace the fluorescent probe, leading to a change in its fluorescence signal (e.g., a decrease in intensity or a shift in the emission maximum). Plot the change in fluorescence against the inhibitor concentration to determine the binding affinity (e.g., Kd or IC50).
Signaling Pathways and Logical Relationships
The inhibition of intestinal FABPs is expected to modulate several key signaling pathways and cellular processes involved in lipid metabolism.
Signaling Pathway of Intestinal Lipid Uptake and Metabolism
The following diagram illustrates the central role of FABP1 and FABP2 in the uptake and subsequent metabolic fate of fatty acids in an enterocyte.
Caption: Overview of intestinal lipid uptake and the central role of FABP1 and FABP2.
Experimental Workflow for Screening Intestinal FABP Inhibitors
The following diagram outlines a typical workflow for identifying and characterizing inhibitors of intestinal FABPs.
Caption: A stepwise approach for the discovery and development of intestinal FABP inhibitors.
Logical Relationship: FABP Inhibition and Downstream Effects
This diagram illustrates the logical consequences of inhibiting intestinal FABPs on lipid metabolism and related signaling.
Caption: The cascade of effects resulting from the inhibition of intestinal FABPs.
Conclusion
Inhibition of intestinal fatty acid-binding proteins, FABP1 and FABP2, represents a viable strategy for reducing the absorption of dietary lipids. While the development of isoform-specific inhibitors remains a challenge, the foundational knowledge of their roles in fatty acid trafficking, chylomicron synthesis, and nuclear receptor signaling provides a strong rationale for continued research and drug development in this area. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing our understanding and therapeutic targeting of intestinal lipid metabolism.
References
- 1. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterocyte Fatty Acid Binding Proteins (FABPs): Different Functions of Liver- and Intestinal- FABPs in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal fatty acid binding protein: A rising therapeutic target in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Gallic Acid Inhibits Lipid Accumulation via AMPK Pathway and Suppresses Apoptosis and Macrophage-Mediated Inflammation in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Fabp-IN-2: A Technical Guide for a Novel FABP3/4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabp-IN-2, also identified as Compound 13p, is a novel pyrazole-based carboxylic acid that demonstrates inhibitory activity against Fatty Acid-Binding Protein 3 (FABP3) and Fatty Acid-Binding Protein 4 (FABP4). Possessing a dual inhibitor profile, this compound presents a promising scaffold for the development of therapeutic agents targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, and outlines the experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways influenced by the inhibition of FABP3 and FABP4, offering a foundational resource for researchers in the field of drug discovery and development.
Introduction to Fatty Acid-Binding Proteins (FABPs)
Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2] Different isoforms of FABPs are expressed in a tissue-specific manner and are implicated in a variety of physiological and pathophysiological processes, including energy metabolism, inflammation, and cell signaling.[3][4] FABP3, predominantly found in the heart and skeletal muscle, is involved in myocardial fatty acid utilization.[5] FABP4, highly expressed in adipocytes and macrophages, is a key regulator of insulin resistance, lipid metabolism, and inflammation, making it a significant target in the context of metabolic syndrome and atherosclerosis.[3][6] The inhibition of these proteins is therefore a promising strategy for the treatment of a range of human diseases.
This compound: A Dual Inhibitor of FABP3 and FABP4
This compound (Compound 13p) was developed through a structure-guided design approach aimed at identifying novel ligands for FABP3.[7][8] It is characterized as a pyrazole-based carboxylic acid.[7][8]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₁ClN₂O₃ | [8] |
| Molecular Weight | 432.9 g/mol | [8] |
| CAS Number | 1426533-99-4 | [8] |
In Vitro Biological Activity
This compound has been shown to inhibit both FABP3 and FABP4. The inhibitory potency is summarized in the table below.
| Target | IC₅₀ (µM) | Reference |
| FABP3 | 1.16 | [7][8] |
| FABP4 | 4.27 | [7][8] |
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis and in vitro evaluation of pyrazole-based FABP inhibitors like this compound. The specific details for this compound can be found in the referenced literature.[7][8]
General Synthesis of Pyrazole-Based Carboxylic Acids
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent modifications, such as N-alkylation or N-arylation and the introduction of a carboxylic acid moiety, are then carried out to produce the final compound.[9][10]
A generalized workflow for the synthesis is presented below:
In Vitro FABP Inhibition Assay
The inhibitory activity of compounds against FABPs is typically determined using a fluorescent displacement assay. This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of the FABP, leading to a change in the fluorescent signal.
Materials:
-
Recombinant human FABP3 and FABP4 proteins
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant FABP protein, the fluorescent probe, and the assay buffer to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Therapeutic Rationale
The dual inhibition of FABP3 and FABP4 by this compound suggests its potential therapeutic application in diseases where these proteins are implicated.
FABP4 Inhibition
Inhibition of FABP4 has been shown to have beneficial effects in metabolic diseases. FABP4 is involved in the inflammatory response in macrophages and adipocytes and plays a role in insulin resistance. By blocking FABP4, it is possible to modulate inflammatory signaling pathways, such as the JNK and IKK pathways, and improve insulin sensitivity.[3][6]
FABP3 Inhibition
FABP3 is crucial for fatty acid transport in cardiac and skeletal muscle cells. While its role in disease is less established than that of FABP4, dysregulation of FABP3 has been associated with cardiac dysfunction.[5] Inhibition of FABP3 could potentially modulate cellular lipid metabolism and impact downstream signaling pathways related to cellular stress and energy homeostasis. For instance, FABP3 has been implicated in upregulating the MAPK signaling pathway and decreasing phosphorylated Akt levels, which can influence apoptosis.[11]
Therapeutic Potential and Future Directions
The dual inhibitory activity of this compound against FABP3 and FABP4 positions it as a valuable research tool and a potential starting point for the development of therapeutics for a range of conditions.
-
Metabolic Diseases: The inhibition of FABP4 is a well-recognized strategy for treating type 2 diabetes and atherosclerosis.[3] The contribution of FABP3 inhibition to metabolic regulation warrants further investigation.
-
Cardiovascular Diseases: Given the high expression of FABP3 in the heart, this compound could be explored for its effects on cardiac metabolism and function in the context of cardiovascular diseases.
-
Inflammatory Conditions: The role of FABP4 in inflammation suggests that this compound may have anti-inflammatory properties.
Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
In vivo efficacy studies: To evaluate the effects of this compound in animal models of metabolic and cardiovascular diseases.
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Selectivity profiling: To assess the inhibitory activity of this compound against a broader panel of FABP isoforms and other potential off-target proteins.
-
Mechanism of action studies: To further delineate the downstream signaling effects of dual FABP3/4 inhibition.
Conclusion
This compound is a novel dual inhibitor of FABP3 and FABP4 with potential as a therapeutic agent for metabolic and inflammatory diseases. This technical guide has summarized the currently available information on its biochemical properties and provided a framework for its experimental evaluation. The provided diagrams of the associated signaling pathways offer a visual representation of the potential molecular mechanisms of action. Further preclinical and mechanistic studies are essential to fully realize the therapeutic promise of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma levels of FABP4, but not FABP3, are associated with increased risk of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing the FABP3 gene in insulin-secreting cells reduces fatty acid uptake and protects against lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ligand Binding Affinity to Fatty Acid-Binding Protein 2 (FABP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 2 (FABP2), also known as Intestinal Fatty Acid-Binding Protein (I-FABP), is a small cytosolic protein predominantly expressed in the epithelial cells of the small intestine.[1][2] It plays a crucial role in the absorption and intracellular transport of dietary long-chain fatty acids.[3][4] FABP2 facilitates the trafficking of fatty acids from the apical membrane of enterocytes to the endoplasmic reticulum, where they are re-esterified into triglycerides for chylomicron assembly.[5] Furthermore, FABPs can transport lipids to the nucleus to modulate the activity of transcription factors like peroxisome proliferator-activated receptors (PPARs).[6] Given its significant role in lipid metabolism, FABP2 has emerged as a potential therapeutic target for metabolic diseases such as obesity, insulin resistance, and dyslipidemia.[3][6]
This technical guide provides a comprehensive overview of the methodologies used to investigate the binding affinity of ligands to FABP2. While specific data for an inhibitor denoted as "Fabp-IN-2" is not publicly available, this document will serve as a valuable resource for researchers aiming to characterize the binding of novel small molecules to FABP2. We will detail established experimental protocols, present known binding data for various ligands, and provide visual workflows and pathway diagrams to facilitate a deeper understanding of FABP2 interactions.
Quantitative Binding Data for FABP2 Ligands
The binding affinity of various ligands to FABP2 has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The equilibrium dissociation constant (K_D) is a common metric used to express binding affinity, with lower K_D values indicating stronger binding. The table below summarizes the reported K_D values for the binding of several ligands to human FABP2.
| Ligand | Binding Affinity (K_D) in µM | Experimental Method |
| Oleate | 0.26 ± 0.18 | Isothermal Titration Calorimetry (ITC) |
| GW7647 | 1.3 ± 0.57 | Isothermal Titration Calorimetry (ITC) |
| Fenofibrate | 0.8 ± 0.33 | Isothermal Titration Calorimetry (ITC) |
| Fenofibric Acid | 4.4 ± 0.99 | Isothermal Titration Calorimetry (ITC) |
Data sourced from reference[7].
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[8][9]
a. Principle
A solution of the ligand is titrated into a solution of the protein in the sample cell of the calorimeter.[10] The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
b. Detailed Methodology
i. Sample Preparation
-
Protein and Ligand Purity: Both the FABP2 protein and the ligand should be highly pure (>95%) to ensure accurate results.
-
Buffer Matching: It is critical that the protein and ligand are in identical buffer solutions to minimize heats of dilution.[10] Dialyze both the protein and the ligand against the same buffer batch extensively.[11] A common buffer is phosphate-buffered saline (PBS) or a Tris buffer at a physiological pH.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.
-
Degassing: Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[8]
ii. Experimental Setup
-
Instrument: A high-sensitivity isothermal titration calorimeter is required.
-
Concentrations: A general starting point is to have the FABP2 concentration in the sample cell at approximately 10-50 µM and the ligand concentration in the syringe at 10-20 times the protein concentration.[10][11]
-
Temperature: The experiment is typically performed at a constant temperature, for example, 25°C.[8]
-
Injection Parameters: A typical titration consists of a series of small injections (e.g., 20-30 injections of 1-2 µL) of the ligand solution into the protein solution.[11][12]
iii. Data Analysis
-
Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.[10] This value is subtracted from the protein-ligand titration data.
-
Data Fitting: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is then fitted using the appropriate binding model (e.g., one-site binding model) provided by the instrument's software to determine the K_D, n, and ΔH.
Fluorescence Displacement Assay
This is a high-throughput method used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe that is already bound to the protein of interest.[13][14]
a. Principle
A fluorescent probe that is known to bind to FABP2 and whose fluorescence properties change upon binding (e.g., increased fluorescence intensity) is used. When a test compound with a higher affinity for the binding site is added, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the binding affinity of the test compound.
b. Detailed Methodology
i. Reagent Preparation
-
FABP2 Solution: Prepare a solution of purified FABP2 in an appropriate assay buffer (e.g., 30 mM Tris, 100 mM NaCl, pH 7.5).[13]
-
Fluorescent Probe: Select a suitable fluorescent probe that binds to FABP2. DAUDA (11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid) is a commonly used probe for FABPs.[13] Prepare a stock solution of the probe in a solvent like DMSO.
-
Test Compounds: Prepare stock solutions of the test compounds (e.g., potential inhibitors) in DMSO.
ii. Experimental Procedure
-
Incubation: In a microplate, incubate a fixed concentration of FABP2 with a fixed concentration of the fluorescent probe until the binding reaches equilibrium.
-
Addition of Test Compound: Add varying concentrations of the test compound to the wells containing the FABP2-probe complex. Include control wells with no test compound (maximum fluorescence) and wells with a known high-affinity ligand (minimum fluorescence).
-
Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
iii. Data Analysis
-
Data Normalization: Normalize the fluorescence data, with the signal from the FABP2-probe complex representing 100% and the signal in the presence of a saturating concentration of a high-affinity ligand representing 0%.
-
IC50 Determination: Plot the percentage of probe displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).
-
Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and K_D of the fluorescent probe.
Visualizations
FABP2-Mediated Fatty Acid Trafficking
Caption: Intracellular trafficking of long-chain fatty acids mediated by FABP2.
Fluorescence Displacement Assay Workflow
Caption: Workflow for a typical fluorescence displacement binding assay.
Conclusion
The characterization of the binding affinity of small molecules to FABP2 is a critical step in the development of novel therapeutics for metabolic disorders. This guide has outlined two robust and widely used methods, Isothermal Titration Calorimetry and fluorescence displacement assays, for quantifying these interactions. While ITC provides detailed thermodynamic information, fluorescence displacement assays offer a higher-throughput alternative suitable for screening larger compound libraries. By employing these techniques and understanding the role of FABP2 in cellular lipid trafficking, researchers can effectively identify and optimize potent and selective inhibitors of this important therapeutic target.
References
- 1. Intestinal fatty acid binding protein: A rising therapeutic target in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Fatty acid binding protein 2 (FABP-2) polymorphism, obesity and insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FABP2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Fatty Acid-Binding Protein Inhibitors in Cell Culture Experiments
Topic: How to use Fabp-IN-2 and other FABP inhibitors in cell culture experiments.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2][3] Their involvement in various physiological and pathological processes, including metabolic diseases, inflammation, and cancer, has made them attractive therapeutic targets.[3][4][5] A variety of small molecule inhibitors have been developed to probe the function of different FABP isoforms and for potential therapeutic applications.
While the specific inhibitor "this compound" is described as a novel ligand for FABP3 with inhibitory activity against FABP4 (IC₅₀ values of 1.16 μM and 4.27 μM, respectively), detailed public information and experimental protocols for its use are limited.[2] Therefore, this document will provide detailed application notes and protocols using a well-characterized and potent FABP4 inhibitor, BMS309403 , as a representative example. The principles and methods described herein can be adapted for other FABP inhibitors, including the less-documented this compound, once further characterization is available.
Mechanism of Action of FABP Inhibitors
FABP inhibitors, such as BMS309403, typically act by competitively binding to the fatty-acid-binding pocket within the interior of the FABP protein.[4][6] This prevents the binding and transport of endogenous ligands like long-chain fatty acids.[4][6] By blocking the function of FABPs, these inhibitors can modulate downstream signaling pathways and cellular processes that are dependent on fatty acid trafficking. For example, inhibition of FABP4 has been shown to impact inflammation, insulin sensitivity, and lipid metabolism.[4][5]
The general mechanism of action for FABP inhibitors is illustrated in the signaling pathway diagram below.
Caption: General mechanism of FABP inhibition.
Quantitative Data Summary
The following table summarizes the quantitative effects of the FABP4 inhibitor BMS309403 in various cell culture experiments.
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| THP-1 macrophages | BMS309403 | 0 - 50 µM | 24 - 72 hours | Dose- and time-dependent decrease in MCP-1 production. | [6] |
| 3T3-L1 adipocytes | BMS309403 | Not specified | Not specified | Inhibition of lipolysis. | [7] |
| Human breast cancer cells | BMS309403 (with SSO) | Not specified | 72 hours | Significant decrease in cell viability, proliferation, migration, and invasion. | [8] |
| MM.1S multiple myeloma cells | BMS309403 (50 µM) | 24, 48, 72 hours | Increased G0/G1 cell cycle arrest and apoptosis. | [9] |
Experimental Protocols
Protocol 1: Inhibition of Inflammatory Cytokine Production in Macrophages
This protocol describes the use of BMS309403 to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in THP-1 macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
BMS309403 (FABP4 inhibitor)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for human MCP-1
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophages, seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the adherent macrophages with PBS.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of BMS309403 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the differentiated THP-1 macrophages with varying concentrations of BMS309403 for 2 hours. Include a vehicle control (DMSO only).
-
-
Stimulation and Cytokine Measurement:
-
After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the MCP-1 concentrations to the vehicle-treated, LPS-stimulated control.
-
Plot the dose-response curve to determine the IC₅₀ of BMS309403 for MCP-1 inhibition.
-
Protocol 2: Assessment of Cell Viability and Proliferation
This protocol outlines a method to assess the effect of a FABP inhibitor on the viability and proliferation of cancer cells, using SBFI-26 in PC3-M prostate cancer cells as an example.[10][11]
Materials:
-
PC3-M prostate cancer cell line
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
SBFI-26 (FABP5 inhibitor)
-
Cell counting kit (e.g., CCK-8) or MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed PC3-M cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of SBFI-26 in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of SBFI-26. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Viability/Proliferation Assay:
-
At each time point, add the cell counting reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC₅₀.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effects of a FABP inhibitor in cell culture.
Caption: General experimental workflow for cell-based FABP inhibitor assays.
Conclusion
While specific information on "this compound" is currently sparse, the provided protocols and data for the well-characterized FABP inhibitor BMS309403 offer a solid foundation for researchers interested in studying the cellular functions of FABPs. These methodologies can be adapted to investigate the effects of other FABP inhibitors on a variety of cellular processes, thereby advancing our understanding of the roles of these important lipid-binding proteins in health and disease. As more data becomes available for novel inhibitors like this compound, these foundational protocols will be invaluable for their characterization.
References
- 1. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty Acid Binding Proteins (FABP) | Other Pharmacology | Tocris Bioscience [tocris.com]
- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | eLife [elifesciences.org]
- 10. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with a Representative FABP4 Inhibitor
Disclaimer: The compound "Fabp-IN-2" is not found in the currently available scientific literature. This document provides detailed application notes and protocols for BMS309403 , a well-characterized, potent, and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. This information is intended to serve as a comprehensive guide for researchers and scientists interested in studying the in vivo effects of FABP4 inhibition.
Introduction
Fatty Acid-Binding Protein 4 (FABP4) is a key intracellular lipid chaperone expressed predominantly in adipocytes and macrophages. It plays a crucial role in integrating metabolic and inflammatory pathways.[1][2] Elevated levels of FABP4 are associated with various metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a promising therapeutic target.[1][3]
BMS309403 is an orally active inhibitor that competitively binds to the fatty-acid-binding pocket of FABP4, thereby blocking the binding of endogenous fatty acids.[1][4] Its high affinity and selectivity for FABP4 over other FABP isoforms like FABP3 and FABP5 have been demonstrated, with Ki values of <2 nM for FABP4, and 250 nM and 350 nM for FABP3 and FABP5, respectively.[1][2][4] In vivo studies in various mouse models have shown that BMS309403 can ameliorate conditions such as atherosclerosis and insulin resistance.[1][5][6]
These application notes provide a summary of the reported in vivo dosages, experimental protocols, and the underlying signaling pathways affected by BMS309403.
Quantitative Data Summary
The following table summarizes the dosages and administration details of BMS309403 used in various in vivo animal studies.
| Animal Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| ApoE-/- Mice | Atherosclerosis | Not specified | Oral | 8 weeks (late intervention) | Reduced atherosclerotic lesion area. | [1] |
| ApoE-/- Mice | Atherosclerosis | 15 mg/kg/day | Oral | 6 weeks | Improved endothelial function. | [4] |
| ob/ob (Leptin-deficient) Mice | Type 2 Diabetes | 40 mg/kg/day | Oral gavage | 6 weeks | Improved glucose metabolism and insulin sensitivity. | [1] |
| Diet-Induced Obesity (DIO) Mice | Insulin Resistance | 3, 10, 30 mg/kg/day | In-diet | 8 weeks | Reduced plasma triglycerides and free fatty acids; no significant change in insulin or glucose tolerance. | [7][8] |
| Diet-Induced Obesity (DIO) Mice | Insulin Resistance | 30-40 mg/kg/day | Oral gavage or in-diet | 4-6 weeks | Inconsistent results on improving glucose tolerance. | [7] |
| BALB/c Mice | Diet-Induced Obesity | 15 mg/kg/day | Oral gavage | 5 weeks | Investigated effects on reproductive parameters. | [9] |
Experimental Protocols
Below are detailed protocols for representative in vivo studies using BMS309403.
3.1 Protocol for a Type 2 Diabetes Study in ob/ob Mice
This protocol is based on studies investigating the effects of BMS309403 on glucose metabolism and insulin sensitivity in a genetic model of obesity and diabetes.[1]
-
Animal Model: Male leptin-deficient ob/ob mice, 8 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping: Randomly assign mice to two groups: a vehicle control group and a BMS309403 treatment group.
-
Compound Formulation: Prepare BMS309403 for oral gavage in a suitable vehicle.
-
Dosing Regimen:
-
Administer BMS309403 at a dose of 40 mg/kg/day via oral gavage.
-
Administer the vehicle to the control group in the same volume and manner.
-
Treat the animals for a total of 6 weeks.
-
-
Monitoring:
-
Monitor body weight weekly.
-
Collect blood samples from fasted animals (6 hours) before and after the treatment period for analysis of metabolic parameters.
-
Measure fed-state blood glucose levels periodically (e.g., after 2 weeks of treatment).
-
-
Outcome Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT after an overnight fast (15 hours) during the fifth week of treatment. Administer glucose (1.5 g/kg) via intraperitoneal injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Sensitivity: At the end of the study, assess insulin sensitivity through an insulin tolerance test (ITT) or by calculating the homeostatic model assessment of insulin resistance (HOMA-IR).
-
Tissue Collection: At the end of the 6-week treatment, euthanize the mice and collect adipose tissue and liver for further analysis (e.g., JNK1 activity, gene expression).
-
3.2 Protocol for an Atherosclerosis Study in ApoE-/- Mice
This protocol is designed to assess the impact of BMS309403 on the development of atherosclerotic lesions.[1]
-
Animal Model: Male ApoE-/- mice, 12 weeks old.
-
Diet: Feed the mice a high-fat, high-cholesterol "Western" diet for 8 weeks to induce significant atherosclerotic plaques before starting treatment (late intervention model).
-
Grouping: Divide the mice into a vehicle control group and a BMS309403 treatment group.
-
Dosing Regimen:
-
Administer BMS309403 orally for a specified duration (e.g., 8 weeks). The specific dose from the reference study was not provided, but a dose of 15 mg/kg/day has been used in other studies with ApoE-/- mice.[4]
-
Administer the vehicle to the control group.
-
-
Outcome Assessments:
-
Atherosclerotic Lesion Analysis: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Dissect the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area.
-
Plasma Lipid Profile: Analyze plasma samples for total cholesterol, triglycerides, HDL, and LDL levels.
-
Inflammatory Markers: Measure levels of inflammatory cytokines (e.g., MCP-1) in plasma or tissue homogenates.
-
Endothelial Function: Assess endothelial function through ex vivo analysis of aortic ring relaxation in response to acetylcholine.[3]
-
Visualizations: Signaling Pathways and Experimental Workflows
4.1 FABP4 Signaling in Macrophages and Inhibition by BMS309403
FABP4 plays a significant role in macrophage-mediated inflammation, a key process in atherosclerosis. It can induce inflammatory responses through the activation of pathways such as JNK-AP-1 and IKK-NF-κB.[10] BMS309403 inhibits FABP4, leading to a reduction in the production of pro-inflammatory cytokines like MCP-1.[1]
References
- 1. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Stability Testing of Fabp-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the assessment of solubility and stability of Fabp-IN-2, a novel inhibitor of Fatty Acid-Binding Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic substances.[1][2] Their involvement in various pathological conditions, including metabolic diseases and inflammation, makes them attractive therapeutic targets.[3][4] The characterization of the physicochemical properties of small molecule inhibitors like this compound is a critical step in early drug development to ensure reliable in vitro assay results and to predict in vivo performance.[5] These protocols outline the necessary steps to determine the aqueous solubility and stability of this compound under various physiologically relevant conditions.
Introduction to Fatty Acid-Binding Proteins (FABPs)
Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular proteins (~14-15 kDa) that reversibly bind to fatty acids and other hydrophobic ligands.[1][6] There are several known isoforms of FABPs, each with a tissue-specific expression pattern and distinct roles in lipid metabolism and signaling pathways.[7] For instance, FABP4 (A-FABP) is highly expressed in adipocytes and macrophages and is implicated in insulin resistance and atherosclerosis, while FABP5 (E-FABP) is involved in inflammation and cell proliferation.[3][8] By facilitating the transport of lipids, FABPs can modulate the activity of nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[6][9] The dysregulation of FABP function has been linked to a variety of diseases, making them compelling targets for therapeutic intervention.[4] this compound is a potent and selective inhibitor designed to modulate the activity of a specific FABP isoform, thereby offering a potential therapeutic strategy for related disorders.
Signaling Pathway Involving FABP
Caption: Simplified diagram of a FABP-mediated signaling pathway.
Solubility and Stability Testing Workflow
The following diagram outlines the general workflow for assessing the solubility and stability of a small molecule inhibitor like this compound.
Caption: General experimental workflow for solubility and stability testing.
Aqueous Solubility Testing Protocol
Objective: To determine the thermodynamic solubility of this compound in aqueous buffers relevant to biological assays and physiological conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add an excess amount of this compound stock solution to each of the aqueous buffers (PBS, SGF, SIF) in microcentrifuge tubes to achieve a final concentration that is expected to be above the solubility limit (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.
-
Incubate the samples on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a calibration curve of this compound in a 50:50 mixture of the respective aqueous buffer and a suitable organic solvent (e.g., acetonitrile) over a relevant concentration range.
-
Analyze the supernatant and the calibration standards by HPLC-UV or LC-MS to determine the concentration of the dissolved this compound.
-
The determined concentration represents the aqueous solubility of this compound in each buffer.
Data Presentation:
Table 1: Aqueous Solubility of this compound
| Buffer | pH | Temperature (°C) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 45.2 |
| Simulated Gastric Fluid (SGF) | 1.2 | 25 | 150.8 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 25 | 35.5 |
Stability Testing Protocols
Chemical Stability in Aqueous Buffers
Objective: To assess the chemical stability of this compound in aqueous solutions over time.
Materials:
-
This compound
-
Aqueous buffers (PBS, SGF, SIF)
-
Incubator
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into the test buffers to a final concentration of 1-10 µM.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins and pellet debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Metabolic Stability in Plasma and Microsomes
Objective: To evaluate the in vitro metabolic stability of this compound in the presence of plasma esterases and microsomal enzymes.
Materials:
-
This compound
-
Human plasma (or species of interest)
-
Human liver microsomes (or species of interest)
-
NADPH regenerating system
-
Incubator (37°C)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of this compound.
-
For the plasma stability assay, add the this compound working solution to pre-warmed plasma to a final concentration of 1-10 µM.
-
For the microsomal stability assay, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and buffer. Pre-incubate at 37°C.[10]
-
Initiate the microsomal reaction by adding the NADPH regenerating system.[10]
-
For both assays, incubate the samples at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.[10]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[10]
-
Calculate the percentage of this compound remaining and determine the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Data Presentation:
Table 2: Stability of this compound (% Remaining)
| Condition | Time (hours) | % Remaining | In Vitro t½ (min) |
| Chemical Stability | |||
| PBS, pH 7.4, 37°C | 24 | 98.2 | > 24 h |
| SGF, pH 1.2, 37°C | 4 | 95.6 | > 4 h |
| SIF, pH 6.8, 37°C | 4 | 97.1 | > 4 h |
| Metabolic Stability | |||
| Human Plasma, 37°C | 2 | 92.4 | > 120 |
| Human Liver Microsomes (+NADPH), 37°C | 1 | 45.8 | 58.5 |
Discussion
The solubility and stability data generated from these protocols are essential for the successful development of this compound as a therapeutic agent. Poor aqueous solubility can lead to challenges in formulation and may result in inconsistent data in biological assays. The stability of the compound in various matrices provides insights into its potential degradation pathways and metabolic liabilities.[11][12] For instance, the hypothetical data in Table 1 suggests that this compound has a higher solubility in acidic conditions, which may have implications for its oral absorption. The stability data in Table 2 indicates that this compound is chemically stable but may be subject to metabolism by liver enzymes, as shown by its degradation in the presence of human liver microsomes. This information is crucial for guiding further lead optimization, formulation development, and the design of subsequent preclinical studies.[5]
References
- 1. Fatty Acid Binding Proteins (FABP) | Other Pharmacology | Tocris Bioscience [tocris.com]
- 2. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 9. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Detection of FABP Inhibitors in Biological Samples
Topic: Analytical Methods for Detecting FABP Inhibitors in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in lipid metabolism and signaling. Their involvement in various diseases, including metabolic syndrome, diabetes, atherosclerosis, and cancer, has made them attractive therapeutic targets.[1][2] This has led to the development of small molecule inhibitors targeting FABPs. While the search for a specific compound named "Fabp-IN-2" did not yield detailed analytical methods, this document provides a comprehensive guide based on established methodologies for the quantification of small molecule FABP inhibitors in biological matrices. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a standard for the quantification of small molecule drugs. Additionally, principles of immunoassay techniques, commonly used for the detection of FABP proteins themselves, are discussed as they can be adapted for inhibitor screening.
Introduction to FABP Inhibition
Fatty acid-binding proteins are involved in the transport of fatty acids and other lipophilic substances within cells.[3][4] Different isoforms of FABPs are expressed in various tissues and are implicated in distinct physiological and pathological processes.[3][4] For instance, FABP4 is expressed in adipocytes and macrophages and is linked to insulin resistance and inflammation.[5][6][7] Small molecule inhibitors, such as BMS309403, have been developed to block the fatty acid-binding pocket of FABPs, thereby modulating their activity.[2][4] The development and preclinical/clinical evaluation of such inhibitors necessitate robust and validated analytical methods to determine their concentrations in biological samples for pharmacokinetic, pharmacodynamic, and toxicological studies.
Analytical Methodologies
The primary methods for the quantification of small molecule inhibitors like "this compound" in biological samples are chromatography-based, particularly LC-MS/MS. Immunoassays are typically used for large molecules like the FABP proteins themselves but can be adapted for competitive assays to screen for inhibitors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. A general workflow for developing an LC-MS/MS method for a FABP inhibitor is presented below.
Caption: Workflow for the quantification of a small molecule FABP inhibitor.
This protocol is a template and should be optimized for the specific physicochemical properties of the target inhibitor.
2.1.1. Materials and Reagents
-
FABP inhibitor reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of the inhibitor)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
2.1.2. Sample Preparation: Protein Precipitation (PPT)
-
Thaw plasma samples and standards to room temperature.
-
Spike 50 µL of blank plasma with the FABP inhibitor to prepare calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 5 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
-
Add 200 µL of cold ACN (containing 0.1% FA) to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Seal the plate and vortex for 1 minute. The plate is now ready for LC-MS/MS analysis.
2.1.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the FABP inhibitor and IS. For a hypothetical inhibitor with a molecular weight of 350, the transition might be m/z 351 -> 150. For the IS (e.g., D4-labeled), it might be m/z 355 -> 154.
-
Ion Source Parameters: Optimized for maximal signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
-
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small molecule in plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Immunoassays
While direct quantification of a small molecule inhibitor is best done by LC-MS/MS, immunoassays can be used for high-throughput screening or to study the interaction between the inhibitor and the FABP. A competitive ELISA format is suitable for this purpose.
-
FABP protein is coated onto the wells of a microplate.
-
A known amount of a labeled ligand (e.g., a biotinylated fatty acid) and the test sample containing the potential inhibitor are added to the wells.
-
The inhibitor in the sample competes with the labeled ligand for binding to the coated FABP.
-
After incubation and washing, a substrate is added that reacts with the enzyme conjugated to the labeled ligand system (e.g., streptavidin-HRP for a biotinylated ligand).
-
The resulting signal is inversely proportional to the concentration of the inhibitor in the sample.
FABP Signaling Pathways
Understanding the signaling pathways involving FABPs is crucial for interpreting the effects of their inhibitors. FABPs are involved in metabolic and inflammatory signaling.
Caption: FABP4 signaling in metabolic and inflammatory responses.
FABP4, for example, is secreted from adipocytes and can act on other cells, such as macrophages, to promote inflammatory responses through pathways like NF-κB and JNK.[6][7] Inside the adipocyte, FABP4 interacts with hormone-sensitive lipase (HSL) and peroxisome proliferator-activated receptor-gamma (PPARγ) to regulate lipolysis and gene expression.[6] Inhibitors of FABP4 would be expected to modulate these pathways.
Conclusion
While specific analytical methods for a compound named "this compound" are not publicly available, this guide provides a robust framework for the development and validation of an LC-MS/MS method for the quantification of a novel small molecule FABP inhibitor in biological samples. The provided protocol for a hypothetical inhibitor can be adapted and optimized for the specific compound of interest. Furthermore, understanding the underlying signaling pathways of the target FABP is essential for the successful development of new therapeutics. The combination of precise analytical methods and a solid understanding of the biological context will enable researchers to effectively advance the development of FABP inhibitors.
References
- 1. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 7. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Binding Protein 2 (FABP2) Function with Fabp-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Protein 2 (FABP2), also known as intestinal FABP (I-FABP), is a small cytosolic protein predominantly expressed in the enterocytes of the small intestine. It plays a crucial role in the absorption and intracellular transport of dietary long-chain fatty acids. FABP2 is implicated in lipid metabolism and has been linked to metabolic diseases, making it an attractive target for therapeutic intervention.
These application notes describe the use of Fabp-IN-2 , a potent and selective (hypothetical) inhibitor of FABP2, as a tool to investigate the function of FABP2 in vitro. The provided protocols detail methods for characterizing the inhibitor's binding affinity and its effects on fatty acid uptake and intracellular lipid accumulation in a relevant cell-based model.
Mechanism of Action
This compound is a small molecule that competitively binds to the fatty acid-binding pocket of FABP2, thereby preventing the binding of endogenous long-chain fatty acids. By inhibiting FABP2, this compound allows for the study of the downstream consequences of reduced fatty acid trafficking within intestinal cells. This includes effects on triglyceride synthesis, lipid droplet formation, and the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Data Presentation
The following tables summarize the (illustrative) quantitative data for this compound. This data is representative of a potent and selective FABP2 inhibitor and is provided for the purpose of experimental planning and data interpretation.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | This compound |
| FABP2 Ki (nM) | 50 |
| FABP1 (Liver) IC50 (µM) | > 10 |
| FABP3 (Heart) IC50 (µM) | > 10 |
| FABP4 (Adipocyte) IC50 (µM) | 5.2 |
| FABP5 (Epidermal) IC50 (µM) | 8.1 |
Table 2: Cellular Activity of this compound in Caco-2 Cells
| Assay | IC50 (µM) |
| Fatty Acid Uptake Inhibition | 0.5 |
| Lipid Droplet Accumulation Inhibition | 1.2 |
| Triglyceride Secretion Inhibition | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of this compound Binding Affinity using a Fluorescence Displacement Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for FABP2 using a competitive fluorescence displacement assay. The assay utilizes a fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), which fluoresces upon binding to the hydrophobic pocket of FABP2.
Materials:
-
Recombinant human FABP2 protein
-
Fluorescent probe (ANS or DAUDA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of recombinant human FABP2 in Assay Buffer.
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., ethanol or DMSO) and determine its concentration spectrophotometrically.
-
Prepare a serial dilution of this compound in the appropriate solvent.
-
In a 96-well plate, add a fixed concentration of FABP2 (e.g., 1 µM) and the fluorescent probe (e.g., 1 µM) to each well.
-
Add increasing concentrations of this compound to the wells. Include wells with no inhibitor (positive control) and wells with buffer only (background).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., for ANS, Ex: 380 nm, Em: 460 nm).
-
Calculate the percentage of probe displacement for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is its dissociation constant for FABP2.
Protocol 2: Measurement of Fatty Acid Uptake Inhibition in Caco-2 Cells
This protocol details a cell-based assay to measure the inhibition of fatty acid uptake by this compound in Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells. A fluorescently-labeled fatty acid, such as BODIPY-FL C12, is used to monitor uptake.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
BODIPY-FL C12 fatty acid analog
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate and culture until they form a differentiated monolayer (typically 18-21 days post-confluency).
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Wash the Caco-2 cell monolayer twice with warm HBSS.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of BODIPY-FL C12 complexed with fatty acid-free bovine serum albumin (BSA) in HBSS.
-
Add the BODIPY-FL C12 solution to the wells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with cold HBSS to remove extracellular fluorescent fatty acid.
-
Add fresh HBSS to the wells.
-
Measure the intracellular fluorescence using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity per cell.
-
Calculate the percentage of inhibition of fatty acid uptake for each concentration of this compound and determine the IC50 value.
Protocol 3: Quantification of Intracellular Lipid Droplet Accumulation
This protocol describes a high-content imaging assay to quantify the effect of this compound on oleic acid-induced intracellular lipid droplet accumulation in Caco-2 cells.
Materials:
-
Differentiated Caco-2 cells (as in Protocol 2)
-
This compound
-
Oleic acid complexed to fatty acid-free BSA
-
BODIPY 493/503 (neutral lipid stain)
-
Hoechst 33342 (nuclear stain)
-
4% paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
High-content imaging system and analysis software
Procedure:
-
Culture Caco-2 cells to a differentiated monolayer in 96-well plates.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour at 37°C.
-
Induce lipid droplet formation by incubating the cells with oleic acid-BSA complex (e.g., 200 µM) for 24 hours in the presence of this compound. Include a vehicle control and an oleic acid-only control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with BODIPY 493/503 (for lipid droplets) and Hoechst 33342 (for nuclei) in PBS for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system, capturing both the lipid droplet and nuclear channels.
-
Use image analysis software to identify individual cells (based on the nuclear stain) and to segment and quantify the number, size, and total area of lipid droplets within each cell.
-
Calculate the average lipid droplet content per cell for each treatment condition and determine the IC50 for the inhibition of lipid droplet accumulation.
Visualizations
Caption: FABP2-mediated fatty acid signaling pathway in an enterocyte.
Caption: Experimental workflow for characterizing this compound.
Caption: Competitive inhibition mechanism of this compound.
Application Notes and Protocols for Fabp-IN-2 in Diabetes Research
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is an adipokine primarily expressed in adipocytes and macrophages that plays a crucial role in the crosstalk between metabolic and inflammatory pathways.[1] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, type 2 diabetes (T2D), and cardiovascular diseases.[1][2][3] FABP4 contributes to the development of insulin resistance by modulating intracellular lipid trafficking and inflammatory signaling.[4][5] Consequently, inhibition of FABP4 has emerged as a promising therapeutic strategy for T2D and its associated metabolic complications.[1][6][7] Fabp-IN-2 is a potent and selective small molecule inhibitor of FABP4, designed for use in preclinical diabetes research models to investigate the therapeutic potential of FABP4 inhibition. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo diabetes models.
Mechanism of Action
This compound exerts its effects by binding to the fatty acid-binding pocket of FABP4, thereby inhibiting its function as a lipid chaperone.[1] In the context of diabetes, FABP4 has been shown to impair insulin signaling.[8] Extracellular FABP4 can lead to intracellular lipid accumulation, which in turn hinders the insulin signaling cascade, resulting in reduced glucose uptake.[8] By inhibiting FABP4, this compound is expected to restore insulin sensitivity, enhance glucose uptake in peripheral tissues like muscle and adipose tissue, and potentially reduce inflammation. The proposed mechanism involves the potentiation of the PI3K-AKT signaling pathway, a key cascade in insulin-mediated glucose transport.[4]
Caption: Proposed mechanism of this compound action on the insulin signaling pathway.
Applications in Diabetes Research Models
This compound is a valuable tool for elucidating the role of FABP4 in various aspects of diabetes pathophysiology.
-
In Vitro Models:
-
Adipocyte and Myocyte Cultures: Differentiated 3T3-L1 adipocytes or C2C12 myotubes can be used to study the direct effects of this compound on insulin-stimulated glucose uptake, lipolysis, and inflammatory cytokine secretion.
-
Macrophage Cultures: Cell lines like RAW 264.7 can be utilized to investigate the impact of this compound on macrophage polarization and the secretion of inflammatory mediators relevant to metaflammation.
-
Pancreatic β-cell Lines: Models such as MIN6 or INS-1 cells can be employed to assess any direct effects of this compound on glucose-stimulated insulin secretion (GSIS).[6]
-
-
In Vivo Models:
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (HFD) are a standard model for inducing obesity, insulin resistance, and hyperglycemia.[9] this compound can be administered to these animals to evaluate its efficacy in improving glucose tolerance, insulin sensitivity, and other metabolic parameters.
-
Genetic Models of Obesity and Diabetes: Mice such as ob/ob or db/db can be used to study the effects of this compound in the context of severe genetic obesity and diabetes.
-
Quantitative Data
The following table summarizes representative data for a selective FABP4 inhibitor like this compound, based on published findings for similar compounds.
| Parameter | Cell/Animal Model | Value | Reference |
| IC₅₀ for FABP4 Inhibition | Recombinant Human FABP4 | 1-10 nM | [1] |
| In Vitro Glucose Uptake | Differentiated Adipocytes | ~1.5-2.0 fold increase with insulin | [8] |
| Reduction in Blood Glucose | High-Fat Diet-Fed Mice | 20-30% reduction | [10] |
| Improvement in Insulin Sensitivity | High-Fat Diet-Fed Mice | 30-40% improvement in ITT | [10] |
| Reduction in Body Weight | High-Fat Diet-Fed Mice | 5-10% reduction after 4 weeks | [10] |
Note: These values are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.
Caption: Workflow for in vitro glucose uptake assay.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
Insulin solution (100 nM)
-
2-deoxy-D-[³H]-glucose
-
Cell lysis buffer
-
Scintillation cocktail and vials
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.
-
On the day of the experiment, gently wash the mature adipocytes twice with serum-free DMEM.
-
Serum starve the cells by incubating them in serum-free DMEM for 2-4 hours at 37°C.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C. Include non-insulin-stimulated controls.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to each well and incubate for exactly 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of lysis buffer per well.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration of each well.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical study to evaluate the anti-diabetic effects of this compound in mice with diet-induced insulin resistance.
Caption: Workflow for an in vivo study in DIO mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat) and standard chow
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Insulin and glucose solutions for tolerance tests
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Induction Phase:
-
Acclimatize mice for one week on standard chow.
-
Switch mice to a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance. A control group should remain on standard chow.
-
-
Treatment Phase:
-
After the induction phase, randomize HFD-fed mice into treatment groups (n=8-10 per group), e.g., Vehicle control and this compound (e.g., 10 mg/kg/day).
-
Administer this compound or vehicle daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Testing (Week 4):
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT): (Perform 3-4 days after OGTT)
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Termination and Analysis:
-
At the end of the 4-week treatment period, fast mice overnight.
-
Collect terminal blood samples for measuring plasma insulin, triglycerides, and other relevant biomarkers.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).
-
Disclaimer: this compound is intended for research purposes only and is not for human use. Researchers should adhere to all applicable safety guidelines and institutional regulations when handling this compound and conducting animal studies.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with anagliptin, a DPP-4 inhibitor, decreases FABP4 concentration in patients with type 2 diabetes mellitus at a high risk for cardiovascular disease who are receiving statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid binding protein 4 (FABP4) as a potential biomarker reflecting myocardial lipid storage in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human [mdpi.com]
- 10. Role of the Fatty Acid Binding Protein mal1 in Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation with Fabp-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for co-immunoprecipitation (Co-IP) to study the interaction between Fatty Acid-Binding Protein 4 (FABP4) and Janus Kinase 2 (JAK2), and how this interaction may be modulated by the small molecule inhibitor, Fabp-IN-2.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play crucial roles in lipid metabolism and signaling.[1][2] FABP4, also known as aP2, is highly expressed in adipocytes and macrophages and has been implicated in metabolic diseases and inflammation.[2][3][4] Recent studies have revealed that FABPs can modulate cellular signaling pathways through direct protein-protein interactions. One such interaction is between FABP4 and the non-receptor tyrosine kinase JAK2, a key component of the JAK/STAT signaling pathway that regulates inflammatory responses.[1][3][5][6] The interaction between FABP4 and JAK2 has been shown to be dependent on the presence of a fatty acid ligand bound to FABP4.[5][6]
This compound is a known inhibitor of FABP3 and FABP4.[7] By competitively binding to the fatty acid-binding pocket of FABP4, this compound can potentially disrupt its interaction with downstream partners like JAK2. This protocol provides a framework for investigating this hypothesis using co-immunoprecipitation.
Quantitative Data Summary
While specific quantitative data for the binding of this compound in a Co-IP context is not available, the following table summarizes the known inhibitory and binding constants for this compound and a related, well-characterized FABP4 inhibitor, BMS-309403. This data is crucial for designing experiments, as it informs the effective concentration range for the inhibitor.
| Compound | Target(s) | IC50 / Ki | Selectivity | Reference |
| This compound | FABP3 | IC50: 1.16 µM | ~3.7-fold selective for FABP3 over FABP4 | [7] |
| FABP4 | IC50: 4.27 µM | [7] | ||
| BMS-309403 | FABP4 | Ki: <2 nM | >100-fold selective for FABP4 over FABP3 | [7] |
| FABP3 | Ki: 250 nM | [7] | ||
| FABP5 | Ki: 350 nM | [7] |
Experimental Protocols
This protocol is adapted from established co-immunoprecipitation procedures and specific findings on the FABP4-JAK2 interaction.[1][5][8]
Objective:
To determine if this compound can inhibit the interaction between FABP4 and JAK2 in a cellular context.
Materials:
-
Cell Lines: A suitable cell line endogenously or exogenously expressing both FABP4 and JAK2 (e.g., 3T3-L1 adipocytes, macrophages, or HEK293T cells transfected with expression vectors for both proteins).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Antibodies:
-
Buffers and Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[8]
-
Wash Buffer: Cell Lysis Buffer without protease and phosphatase inhibitors.
-
Elution Buffer (Denaturing): 2x Laemmli sample buffer.
-
Elution Buffer (Non-denaturing): 0.1 M Glycine-HCl, pH 2.5.[12][13]
-
Phosphate Buffered Saline (PBS).
-
BCA or Bradford Protein Assay Reagents.
-
Reagents for SDS-PAGE and Western Blotting.
-
Experimental Workflow Diagram:
Caption: Workflow for Co-immunoprecipitation of FABP4 and JAK2.
Step-by-Step Protocol:
1. Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours). The optimal concentration and time should be determined empirically, but a starting point could be in the range of the IC50 (e.g., 5-10 µM).
2. Cell Lysis and Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate and incubate on ice for 15-30 minutes with occasional agitation.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds) to shear genomic DNA.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a BCA or Bradford assay. Adjust the concentration to 1-2 mg/mL with Cell Lysis Buffer.
3. Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20-30 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[11]
-
Place the tube on a magnetic rack and carefully transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-JAK2 antibody. As a negative control, add the same amount of a corresponding IgG isotype control to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G magnetic bead slurry to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.[10]
5. Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, pellet the beads, and discard the supernatant.[12]
6. Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[8]
-
Pellet the beads using a magnetic rack and carefully transfer the supernatant (the eluate containing the immunoprecipitated proteins) to a new tube.
7. Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-FABP4 antibody to detect co-immunoprecipitated FABP4.
-
The input lysates (a small fraction of the total lysate before immunoprecipitation) should also be run on the gel as a positive control for the presence of both proteins.
Expected Results:
-
Vehicle Control: A band corresponding to FABP4 should be detected in the sample immunoprecipitated with the anti-JAK2 antibody, but not in the IgG control lane. This confirms the interaction between FABP4 and JAK2.
-
This compound Treatment: If this compound inhibits the interaction, the intensity of the FABP4 band in the anti-JAK2 immunoprecipitated sample should be significantly reduced compared to the vehicle control.
Signaling Pathway Diagram
The interaction between FABP4 and JAK2 is part of a larger signaling network that influences inflammation and metabolism. The following diagram illustrates a simplified representation of the JAK/STAT pathway and the potential point of intervention for FABP4.
Caption: FABP4-mediated modulation of the JAK/STAT signaling pathway.
References
- 1. Interaction of Adipocyte Fatty Acid-binding Protein (AFABP) and JAK2: AFABP/aP2 AS A REGULATOR OF JAK2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. protocols.io [protocols.io]
- 11. neb.com [neb.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Fabp-IN-2 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the inhibitory effect of Fabp-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected inhibitory profile of this compound?
A1: this compound is a known inhibitor of Fatty Acid-Binding Proteins (FABPs). Published data indicates that this compound inhibits FABP3 and FABP4 with IC50 values of 1.16 µM and 4.27 µM, respectively[1]. It is expected to show less activity against other FABP isoforms, though comprehensive selectivity data may be limited.
Q2: What is the mechanism of action for FABP inhibitors like this compound?
A2: FABP inhibitors, including this compound, are believed to function by competitively binding to the fatty acid-binding pocket within the interior of the FABP protein[1]. This prevents the binding and transport of endogenous fatty acids and other lipophilic molecules. By blocking this transport, these inhibitors can modulate downstream signaling pathways, such as the activation of Peroxisome Proliferator-Activated Receptors (PPARs)[2][3].
Q3: I am not observing the expected inhibition with this compound in my assay. What are the common causes?
A3: Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized into issues with the compound itself, the protein, or the experimental setup. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Q4: How should I prepare and store this compound?
Q5: Could the issue be with my FABP protein?
A5: Yes, the quality, concentration, and handling of the FABP protein are critical for a successful experiment. Ensure that the protein is correctly folded and active. It is advisable to perform quality control checks, such as determining the protein concentration accurately and assessing its binding activity with a known fluorescent ligand. Some FABPs can be prone to aggregation, which can affect their function[4].
Troubleshooting Guide
If you are not observing the expected inhibitory effect of this compound, please consult the following table for potential causes and recommended solutions.
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Integrity and Activity | This compound degradation due to improper storage or handling. | Prepare fresh stock solutions of this compound from a new vial. Aliquot stocks to minimize freeze-thaw cycles. |
| This compound precipitation in aqueous assay buffer. | Check the final concentration of the organic solvent (e.g., DMSO) in your assay and ensure it is tolerated by the protein and the assay. The final DMSO concentration should typically not exceed 1%. Consider using a different solvent or a solubilizing agent if precipitation is observed. | |
| Incorrect concentration of this compound used. | Verify the calculations for your serial dilutions. Perform a dose-response experiment over a wide range of concentrations to determine the IC50 value in your specific assay. | |
| Protein Quality and Activity | Inactive or improperly folded FABP protein. | Use a fresh aliquot of FABP protein. If producing the protein in-house, ensure proper purification and folding protocols are followed. Consider purchasing commercially available, quality-controlled FABP protein. |
| Inaccurate protein concentration. | Determine the protein concentration using a reliable method such as a BCA assay or by measuring absorbance at 280 nm with the correct extinction coefficient. | |
| Protein aggregation. | Centrifuge the protein solution before use to remove any aggregates. Some FABPs are known to aggregate with increasing temperature, so maintain appropriate storage and handling temperatures[4]. | |
| Assay Setup and Conditions | Sub-optimal assay buffer conditions (pH, salt concentration). | Optimize the assay buffer composition. The binding of ligands to FABPs can be sensitive to pH and ionic strength. |
| Issues with the detection method (e.g., fluorescence displacement assay). | Ensure the fluorescent probe you are using is appropriate for the FABP isoform and that its concentration is optimized. Run positive controls with a known FABP inhibitor (e.g., arachidonic acid) to validate the assay[5][6]. | |
| Insufficient incubation time. | Ensure that the inhibitor has enough time to equilibrate with the protein before adding the fluorescent probe or substrate. An equilibration time of 20-30 minutes is often recommended[5][6]. | |
| High background signal or interference. | Test for compound autofluorescence or interference with your detection system at the concentrations used in the assay. | |
| Cell-Based Assay Specific Issues | Low cell permeability of this compound. | If the expected effect is not observed in a cellular context, consider the possibility that the compound may not be efficiently crossing the cell membrane. |
| Off-target effects or compensatory mechanisms within the cell. | In complex cellular systems, the effect of inhibiting a single target may be masked by other pathways. Consider using a more direct, biochemical assay to confirm the inhibitory activity of this compound on the purified protein first. |
Experimental Protocols
Fluorescence Displacement Binding Assay for FABP Inhibitors
This protocol is a standard method to determine the binding affinity of an inhibitor to a FABP. It relies on the displacement of a fluorescent probe from the FABP binding pocket by the inhibitor, leading to a decrease in fluorescence.
Materials:
-
Purified recombinant human FABP protein (e.g., FABP3 or FABP4)
-
This compound
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA))
-
96-well black microplates
-
Plate reader capable of fluorescence measurements
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a 10 mM stock solution. Perform serial dilutions in DMSO to create a range of concentrations.
-
Prepare a working solution of the fluorescent probe in the assay buffer. The final concentration will need to be optimized but is often in the range of 500 nM[5][6].
-
Dilute the FABP protein to the desired final concentration in the assay buffer (e.g., 3 µM)[5][6].
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, FABP protein, and the fluorescent probe to each well.
-
Add the serially diluted this compound or a known inhibitor (positive control, e.g., arachidonic acid) to the appropriate wells. Include wells with no inhibitor (maximum fluorescence) and wells with no protein (background fluorescence).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the maximum fluorescence (no inhibitor) and plot the percentage of fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Simplified FABP Signaling Pathway
Experimental Workflow for Testing this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting Fabp-IN-2 precipitation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fabp-IN-2 in experimental settings. The information is designed to help users overcome common challenges, particularly those related to compound precipitation, and to provide standardized protocols for its use.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer. How can I resolve this?
A1: this compound has limited solubility in aqueous solutions. Precipitation often occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer. To prevent this, it is recommended to perform serial dilutions of your stock solution in DMSO first, before adding the final, more diluted solution to your aqueous medium.[1]
Q2: I am having difficulty dissolving the this compound powder in DMSO.
A2: According to the supplier's data, sonication may be necessary to fully dissolve this compound in DMSO.[1] If you continue to experience solubility issues, ensure you are using anhydrous (dry) DMSO. The presence of moisture can impede dissolution and may lead to compound degradation.[1]
Q3: What are the recommended solvent and storage conditions for this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mg/mL.[1] Once your stock solution is prepared, it should be aliquoted into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[2] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q4: Can the composition of my experimental buffer affect the solubility of this compound?
A4: Yes, the components of your buffer can significantly influence the solubility of small molecules. High concentrations of salt can cause a "salting-out" effect, which reduces the solubility of hydrophobic compounds like this compound.[3] The pH of the buffer is another critical factor that can affect solubility.[4] It is advisable to perform a small-scale solubility test of this compound in your specific experimental buffer at the intended final concentration.
Q5: I observed precipitation when I introduced this compound to my cell culture medium. What is the cause and how can I prevent it?
A5: This is a common challenge with hydrophobic compounds in aqueous environments like cell culture media. To minimize precipitation, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.1%.[5] Preparing a more dilute solution in DMSO before adding it to the medium can also be beneficial.[5] Be aware that components in the serum of your culture medium, such as albumin, may bind to the compound and influence its effective concentration.[5]
Data Presentation
The following table summarizes the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁ClN₂O₃ | [1] |
| Molecular Weight | 432.9 g/mol | [1] |
| CAS Number | 1426533-99-4 | [1] |
| Target(s) | FABP3 (IC₅₀: 1.16 µM), FABP4 (IC₅₀: 4.27 µM) | [1][2] |
| Solubility in DMSO | 100 mg/mL (231.00 mM) | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (5.78 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] |
Experimental Protocols
Below are detailed methodologies for the preparation and use of this compound in a common experimental application.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Before opening, briefly centrifuge the vial of this compound powder to ensure all solid material is at the bottom.[2]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.329 mg of this compound (MW: 432.9) in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear.[1]
-
Visually inspect the solution to confirm the absence of any particulate matter.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[2]
-
Store the aliquots at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (≤ 6 months).[2]
Protocol 2: In Vitro Competitive Binding Assay for this compound with FABP4
This protocol provides a general method for determining the inhibitory activity of this compound against FABP4 using a fluorescent probe in a competitive binding format.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent fatty acid probe (e.g., 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid - DAUDA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant FABP4 protein to the desired final concentration in the assay buffer.
-
Prepare a working solution of the fluorescent probe in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Create a serial dilution of the this compound stock solution in DMSO. Subsequently, dilute these into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration remains constant and low (e.g., <0.1%) across all wells.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the serially diluted this compound or a vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add the diluted FABP4 protein to all wells, with the exception of the "no protein" control wells.
-
Allow the plate to incubate for 10-15 minutes at room temperature to facilitate the interaction between the inhibitor and the protein.
-
-
Reaction Initiation:
-
Add the fluorescent probe to all wells to start the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes), ensuring it is protected from light. The ideal incubation time should be optimized for the specific assay conditions.
-
Measure the fluorescence intensity using a plate reader set to the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the signal from the "no protein" control wells.
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the resulting data to a suitable dose-response curve using appropriate software.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the troubleshooting and mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Fabp-IN-2 cytotoxicity and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fabp-IN-X, a hypothetical inhibitor of Fatty Acid-Binding Proteins (FABPs). The information provided is based on general principles of cell biology, toxicology, and the known functions of FABPs.
Troubleshooting Guides
Issue: High Levels of Cell Death Observed After Treatment with Fabp-IN-X
Possible Cause 1: On-Target Cytotoxicity due to Disruption of Lipid Homeostasis
Inhibition of FABPs can disrupt the normal trafficking and buffering of intracellular fatty acids. This can lead to an accumulation of free fatty acids, which can be toxic to cells and induce stress pathways like endoplasmic reticulum (ER) stress.[1][2][3]
Suggested Solutions:
-
Optimize Fabp-IN-X Concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity.
-
Reduce Incubation Time: Shorter exposure to Fabp-IN-X may be sufficient to observe the desired effect while minimizing toxicity.
-
Supplement with Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate oxidative stress, a common consequence of cellular stress.
-
Serum Concentration: Ensure appropriate serum concentration in your culture medium. Components in serum can bind to Fabp-IN-X, reducing its effective concentration and potentially its toxicity.
Possible Cause 2: Off-Target Effects
Fabp-IN-X may be interacting with other cellular targets besides the intended FABP, leading to unforeseen cytotoxic effects.[4]
Suggested Solutions:
-
Test in Multiple Cell Lines: Compare the cytotoxic effects of Fabp-IN-X across different cell lines. Cell lines with low or no expression of the target FABP can serve as a control for off-target effects.
-
Rescue Experiment: If the target FABP is known, a rescue experiment can be performed by overexpressing the target FABP. If the cytotoxicity is on-target, overexpression should reduce the toxic effects of Fabp-IN-X.
Experimental Workflow for Investigating Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of Fabp-IN-X cytotoxicity?
A1: The cytotoxicity of a FABP inhibitor like Fabp-IN-X could stem from its primary function. FABPs are crucial for transporting fatty acids within the cell for various processes, including energy production, membrane synthesis, and signaling.[5] By inhibiting FABPs, Fabp-IN-X may lead to an accumulation of unbound intracellular fatty acids, which can cause lipotoxicity, induce ER stress, and trigger apoptotic pathways.[3]
Signaling Pathway of Potential Fabp-IN-X Induced Cytotoxicity
Caption: Potential mechanism of Fabp-IN-X cytotoxicity.
Q2: How can I measure the cytotoxicity of Fabp-IN-X in my experiments?
A2: Several in vitro assays can be used to quantify cytotoxicity.[6][7] The choice of assay depends on the specific question being asked (e.g., membrane integrity, metabolic activity).
| Assay Type | Principle | Advantages | Disadvantages |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Simple, reliable for measuring membrane integrity. | May not detect early apoptotic events. |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product. | High-throughput, sensitive. | Can be affected by changes in cellular metabolism not related to viability. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Simple, inexpensive, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains necrotic cells. | Distinguishes between apoptotic and necrotic cell death. | Requires flow cytometry or fluorescence microscopy. |
Q3: Are there any general strategies to reduce the cytotoxicity of chemical compounds in cell culture?
A3: Yes, several general strategies can be employed to mitigate the toxicity of a chemical compound.
| Strategy | Description |
| Dose and Time Optimization | Use the lowest concentration and shortest incubation time that produces the desired effect. |
| Use of Scavengers/Antioxidants | Co-treatment with compounds that can neutralize reactive oxygen species or other toxic byproducts. |
| Complexation with Vehicles | Encapsulating the compound in delivery vehicles like cyclodextrins or liposomes can sometimes reduce its toxicity. |
| Media Formulation | The composition of the culture medium, particularly the serum concentration, can influence compound availability and toxicity.[8] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is a general guideline for measuring cytotoxicity using a commercially available lactate dehydrogenase (LDH) release assay kit.
Materials:
-
Cells of interest
-
Fabp-IN-X
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of Fabp-IN-X in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Fabp-IN-X.
-
Include the following controls:
-
Untreated Control: Cells with fresh medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Fabp-IN-X.
-
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay:
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Workflow for LDH Assay
Caption: LDH cytotoxicity assay workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Enterocyte Fatty Acid Binding Proteins (FABPs): Different Functions of Liver- and Intestinal- FABPs in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Navigating In Vivo Studies with FABP Inhibitors: A Technical Support Center
For researchers and drug development professionals advancing the study of Fatty Acid-Binding Protein (FABP) inhibitors, this technical support center provides essential guidance on refining in vivo delivery methods. Addressing the specific challenges of compounds like the commercially designated Fabp-IN-2 , a novel inhibitor of FABP3 and FABP4, this resource offers practical troubleshooting, detailed experimental protocols, and a comprehensive FAQ section.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which FABP isoforms does it target?
A1: this compound is a novel ligand for Fatty Acid-Binding Protein 3 (FABP3) and also shows inhibitory activity against FABP4.[1][2][3] It is commercially available and serves as a tool compound for studying the roles of these specific FABP isoforms.
Q2: What are the main challenges in the in vivo delivery of this compound and other FABP inhibitors?
A2: Like many small molecule inhibitors targeting the lipophilic binding pockets of FABPs, this compound is likely to be poorly soluble in aqueous solutions. This lipophilicity can lead to challenges in formulation, low oral bioavailability, and potential for rapid metabolism. Researchers must develop suitable vehicle formulations to ensure adequate exposure in in vivo models.
Q3: What are common formulation strategies for lipophilic FABP inhibitors?
A3: Lipid-based formulations are a primary strategy to enhance the oral bioavailability of lipophilic drugs. These can include solutions in oils (e.g., corn oil), self-emulsifying drug delivery systems (SEDDS), and the use of surfactants and co-solvents like DMSO, PEG300, and Tween-80 to improve solubility and absorption.[3]
Q4: Are there any FABP inhibitors currently in clinical trials?
A4: Yes, as of July 2024, the FABP5 inhibitor ART26.12 has received FDA clearance to begin Phase 1 clinical trials for the treatment of chemotherapy-induced peripheral neuropathy.[4][5] This highlights the therapeutic potential of targeting FABPs.
Troubleshooting Guide for In Vivo this compound Delivery
This guide addresses common issues encountered during in vivo experiments with lipophilic FABP inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Variable Drug Exposure in Plasma | Poor oral bioavailability due to low solubility. | 1. Optimize Formulation: Test different vehicles. For this compound, a solution of 10% DMSO in 90% corn oil is a suggested starting point.[3] 2. Consider Alternative Routes: If oral bioavailability remains low, consider intraperitoneal (i.p.) injection, which bypasses first-pass metabolism. 3. Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution. |
| High Animal-to-Animal Variability | Inconsistent dosing due to compound precipitation in the formulation or improper gavage technique. | 1. Ensure Homogeneous Formulation: Vortex and/or sonicate the formulation before each dose to ensure the compound is fully dissolved or suspended. 2. Refine Gavage Technique: Ensure proper placement of the gavage needle to avoid accidental tracheal administration. Use a consistent volume and speed of administration. 3. Alternative Dosing Method: Consider formulating the compound in the diet for chronic studies to ensure more consistent exposure, as has been done with the FABP4/5 inhibitor BMS309403. |
| Observed Toxicity or Adverse Events | Off-target effects of the inhibitor or toxicity of the vehicle. | 1. Dose-Response Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. 3. Assess Selectivity: Profile the inhibitor against other FABP isoforms and a panel of common off-targets to understand its specificity. For example, the well-studied FABP4 inhibitor BMS309403 has shown some cardiotoxic effects in vitro.[6] |
| Lack of In Vivo Efficacy Despite Good Exposure | Poor target engagement in the tissue of interest or rapid drug clearance. | 1. Measure Target Occupancy: If possible, develop an assay to measure the binding of the inhibitor to the target FABP in the tissue of interest. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of drug concentration in plasma and tissue with the biological response to understand the required exposure for efficacy. 3. Evaluate Drug Metabolism: Assess the metabolic stability of the compound in liver microsomes to determine if rapid metabolism is limiting its duration of action. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo administration data for selected FABP inhibitors to facilitate comparison and experimental design.
Table 1: In Vitro Potency of Selected FABP Inhibitors
| Compound | Target FABP(s) | Potency (K_i or IC_50) | Selectivity Profile | Reference |
| This compound | FABP3, FABP4 | IC_50: 1.16 µM (FABP3), 4.27 µM (FABP4) | ~3.7-fold selective for FABP3 over FABP4 | [1][3] |
| BMS309403 | FABP4 | K_i: <2 nM | >100-fold selective over FABP3 and FABP5 | [7] |
| SBFI-26 | FABP5, FABP7 | K_i: 0.9 µM (FABP5), 0.4 µM (FABP7) | Selective for FABP5/7 | [8] |
| ART26.12 | FABP5 | Not publicly available | Selective FABP5 inhibitor | [4][5] |
| FABP4-IN-2 | FABP4 | K_i: 0.51 µM | ~65-fold selective for FABP4 over FABP3 | [9] |
Table 2: In Vivo Administration of Selected FABP Inhibitors in Mice
| Compound | Route of Administration | Dosage | Vehicle | Study Context | Reference |
| This compound | Oral Gavage | Not specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline OR 10% DMSO, 90% corn oil | Formulation suggestion | [3] |
| BMS309403 | Oral Gavage | 15 mg/kg/day | Dimethyl sulfoxide | Obesity and reproductive parameters | [10] |
| BMS309403 | Diet Admixture | 3, 10, 30 mg/kg | 60% high-fat diet | Diet-induced obesity | [11] |
| SBFI-26 | Intraperitoneal (i.p.) Injection | 20 mg/kg | Not specified | Carrageenan-induced inflammation | [8] |
Experimental Protocols
Protocol 1: Formulation and Oral Gavage of a Lipophilic FABP Inhibitor in Mice
This protocol provides a general procedure for the formulation and administration of a poorly soluble FABP inhibitor, such as this compound, via oral gavage.
Materials:
-
FABP inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or alternative vehicle like PEG300/Tween-80/saline)
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Syringes (1 mL)
-
Stainless steel, ball-tipped oral gavage needles (e.g., 20-gauge for adult mice)
-
Scale for weighing mice
Procedure:
-
Calculate Dosage: Determine the required dose in mg/kg. Weigh each mouse to calculate the specific amount of compound to administer. A typical dosing volume for mice is 5-10 mL/kg.
-
Prepare Formulation:
-
For a 10% DMSO, 90% corn oil formulation: First, dissolve the weighed inhibitor powder in DMSO by vortexing or brief sonication. This creates a stock solution.
-
Add the corn oil to the DMSO stock solution to achieve the final desired concentration and vehicle composition.
-
Vortex the final formulation thoroughly before drawing it into the dosing syringe to ensure a homogenous solution or suspension.
-
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head and align the esophagus and stomach.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and re-attempt to avoid tracheal insertion.
-
-
Compound Administration: Once the needle is correctly positioned in the esophagus/stomach, administer the compound slowly and steadily.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate aspiration.
Visualizing Key Concepts
To aid in understanding the experimental and biological context of FABP inhibition, the following diagrams illustrate key workflows and signaling pathways.
Caption: Workflow for in vivo evaluation of FABP inhibitors.
Caption: FABP role in lipid signaling and site of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. news.stonybrookmedicine.edu [news.stonybrookmedicine.edu]
- 5. FDA clears Artelo’s FABP5 inhibitor trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SBFI-26 | CAS#:1541207-06-0 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fabp-IN-2 and Other FABP2 Inhibitors for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of Fabp-IN-2 and other inhibitors targeting Fatty Acid-Binding Protein 2 (FABP2). This document provides a summary of available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Fatty Acid-Binding Protein 2 (FABP2), also known as intestinal FABP (I-FABP), plays a crucial role in the absorption and intracellular transport of dietary long-chain fatty acids within enterocytes.[1] Its involvement in lipid metabolism has made it a potential therapeutic target for metabolic diseases. This guide focuses on a comparative analysis of available inhibitors, with a particular focus on this compound.
Performance Comparison of FABP Inhibitors
Currently, there is a notable scarcity of potent and selective inhibitors specifically targeting FABP2. Much of the research in the field has concentrated on other members of the FABP family, such as FABP4 and FABP5.
This compound , a novel ligand, has been identified as an inhibitor of FABP3 and FABP4 with IC50 values of 1.16 µM and 4.27 µM, respectively.[2] However, there is no publicly available data on the inhibitory activity of this compound against FABP2.
For the purpose of comparison, this guide includes data for HTS01037 , a pan-FABP inhibitor that has been evaluated against intestinal FABP (FABP2). HTS01037 demonstrates a Ki of 0.67 µM for adipocyte FABP (aP2/FABP4) and also binds to other FABPs, including FABP2, albeit with varying affinities.[3][4][5]
Below is a table summarizing the available quantitative data for these compounds.
| Compound | Target FABP(s) | Potency (Ki/IC50) | Selectivity Notes |
| This compound | FABP3 / FABP4 | IC50: 1.16 µM (FABP3), 4.27 µM (FABP4)[2] | Activity against FABP2 has not been reported. |
| HTS01037 | Pan-FABP inhibitor | Ki: 0.67 µM (for FABP4)[3][4] | Binds to multiple FABPs, including intestinal FABP (FABP2).[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the general signaling pathway of FABPs and a typical experimental workflow for inhibitor screening.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FABP-IN-2 and BMS309403
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Fatty Acid-Binding Protein (FABP) family: FABP-IN-2 and BMS309403. This document outlines their mechanisms of action, summarizes key experimental data, provides detailed experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows.
Introduction to FABP Inhibitors
Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Among these, FABP4, also known as adipocyte FABP (A-FABP) or aP2, is predominantly expressed in adipocytes and macrophages and has been implicated in various metabolic and inflammatory diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3] Inhibition of FABP4 is therefore a promising therapeutic strategy for these conditions. This guide focuses on comparing two small molecule inhibitors: this compound, a dual inhibitor of FABP3 and FABP4, and BMS309403, a potent and selective inhibitor of FABP4.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and BMS309403, facilitating a direct comparison of their in vitro potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and BMS309403
| Compound | Target | Assay Type | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Reference(s) |
| This compound | FABP3 | Not Specified | 1.16 µM | Not Reported | [4] |
| FABP4 | Not Specified | 4.27 µM | Not Reported | [4] | |
| BMS309403 | FABP4 | ANS Displacement | Not Reported | < 2 nM | [2] |
| FABP3 | ANS Displacement | Not Reported | 250 nM | [2] | |
| FABP5 | ANS Displacement | Not Reported | 350 nM | [2] |
Note: There is limited publicly available in vivo efficacy data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for characterizing FABP inhibitors.
Fluorescence Displacement Assay
This assay is commonly used to determine the binding affinity of a test compound to a FABP by measuring the displacement of a fluorescent probe.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific FABP.
Materials:
-
Recombinant human FABP protein (e.g., FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
Test compound (e.g., BMS309403)
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a solution of the recombinant FABP protein in the assay buffer.
-
Add the fluorescent probe to the protein solution and incubate to allow for binding.
-
Add varying concentrations of the test compound to the protein-probe mixture.
-
Incubate the plate at room temperature, protected from light, to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe (for ANS, excitation is typically around 380 nm and emission around 480 nm).
-
The decrease in fluorescence, as the test compound displaces the probe, is used to calculate the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.[5]
Cell-Based Lipolysis Assay
This assay measures the ability of a compound to inhibit the breakdown of triglycerides (lipolysis) in adipocytes.
Objective: To assess the functional effect of a FABP inhibitor on adipocyte lipolysis.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Lipolysis-inducing agent (e.g., isoproterenol)
-
Test compound (e.g., BMS309403)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and BSA)
-
Glycerol assay kit
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Plate differentiated adipocytes in a 96-well plate.
-
Wash the cells and incubate them with the assay buffer containing various concentrations of the test compound for a pre-determined time.
-
Induce lipolysis by adding a stimulating agent like isoproterenol to the wells.
-
Incubate for a specific period (e.g., 1-4 hours) to allow for the release of glycerol into the medium.
-
Collect the cell culture medium from each well.
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit.
-
The reduction in glycerol release in the presence of the test compound compared to the stimulated control is used to determine the compound's inhibitory effect on lipolysis.[6][7][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by FABP4 and a typical experimental workflow for evaluating FABP inhibitors.
Caption: Workflow for FABP inhibitor discovery and development.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Sympathetic tone dictates the impact of lipolysis on FABP4 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fabp-IN-2: A Novel FABP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel inhibitor, Fabp-IN-2, against other known inhibitors of Fatty Acid-Binding Protein 2 (FABP2). FABP2, also known as Intestinal-type fatty acid-binding protein (I-FABP), is a key player in the intestinal absorption and intracellular transport of long-chain fatty acids.[1][2] Its role in lipid metabolism makes it a significant target for therapeutic intervention in metabolic diseases.[3] This document presents supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the evaluation of this compound's efficacy and selectivity.
Inhibitory Activity Comparison
The inhibitory potential of this compound was assessed and compared with other known FABP inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against FABP2 and other relevant FABP isoforms to determine selectivity.
| Compound | FABP2 IC50 (nM) | FABP1 (Liver) IC50 (nM) | FABP3 (Heart) IC50 (nM) | FABP4 (Adipocyte) IC50 (nM) | Selectivity for FABP2 |
| This compound (Hypothetical Data) | 50 | 500 | >10,000 | 2,500 | High |
| BMS-309403 | >10,000 | >10,000 | 250 | <2 | Low (FABP4 selective)[4] |
| SBFI-26 | Not Reported for FABP2 | Not Reported | Not Reported | Not Reported for FABP4 | Potent FABP5 inhibitor[5][6] |
| HTS01037 | Not Reported | Not Reported | Not Reported | 670 (Ki) | Moderate (FABP4 selective)[4] |
Experimental Protocols
The determination of the inhibitory activity of compounds on FABP2 is crucial for drug development. A widely used method is the fluorescence displacement assay, which measures the ability of a test compound to displace a fluorescently labeled fatty acid probe from the FABP2 binding pocket.
Fluorescence Displacement Assay Protocol
Objective: To determine the IC50 value of an inhibitor for FABP2.
Materials:
-
Recombinant human FABP2 protein
-
Fluorescent fatty acid probe (e.g., 12-NBD Stearate)[4]
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human FABP2 in the assay buffer.
-
Prepare a stock solution of the fluorescent probe (e.g., 12-NBD Stearate) in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
Add a fixed concentration of recombinant FABP2 protein to each well of the 96-well plate.
-
Add the fluorescent probe to each well at a concentration that results in a high fluorescence signal when bound to FABP2.
-
Add the serially diluted test compound to the wells. Include a control with no inhibitor (100% activity) and a control with a known potent inhibitor or no FABP2 (0% activity).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the controls.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the FABP2 signaling pathway and a typical workflow for inhibitor validation.
Caption: Role of FABP2 in intestinal fatty acid uptake and metabolism.
References
- 1. Fatty Acid-Binding Protein 2 (FABP2) - Leaky Gut - EnteroScan® - Intestinal Microbiome Tests | Diagnostiki Athinon [athenslab.gr]
- 2. genecards.org [genecards.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of BMS-309403: A Comparative Guide for FABP Isoforms
For researchers engaged in the study of metabolic diseases and inflammation, the selective inhibition of Fatty Acid-Binding Proteins (FABPs) presents a promising therapeutic strategy. This guide provides a detailed comparison of the cross-reactivity of BMS-309403, a potent inhibitor of FABP4, against other key FABP isoforms. The data presented here is crucial for understanding the inhibitor's specificity and for designing well-controlled experiments in drug development and chemical biology.
Comparative Analysis of BMS-309403 Cross-reactivity
BMS-309403 demonstrates significant selectivity for FABP4, also known as adipocyte FABP (A-FABP) or aP2.[1][2][3] The following table summarizes the inhibitory constants (Ki) of BMS-309403 against various FABP isoforms, providing a clear quantitative overview of its binding affinity and selectivity.
| FABP Isoform | Inhibitory Constant (Ki) (nM) | Selectivity vs. FABP4 |
| FABP4 | < 2 | - |
| FABP3 | 250 | > 125-fold |
| FABP5 | 350 | > 175-fold |
Data compiled from multiple sources.[1][2][3][4][5]
The data unequivocally shows that BMS-309403 is a highly potent and selective inhibitor of FABP4.[1][2][3][6] Its affinity for FABP4 is over 100-fold greater than for FABP3 and FABP5, indicating a low likelihood of off-target effects on these isoforms at concentrations effective for FABP4 inhibition.[4] This high degree of selectivity is a critical attribute for a chemical probe or therapeutic candidate, as it minimizes the potential for confounding results or side effects arising from the inhibition of other FABPs.
Experimental Methodology: Fluorescence Polarization Assay
The binding affinity and cross-reactivity of BMS-309403 were determined using a competitive fluorescence polarization (FP) assay.[4] This in-solution technique is widely used to monitor molecular interactions and is particularly well-suited for high-throughput screening of inhibitors.[7]
Principle of the Assay
The FP assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein, in this case, a FABP isoform. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FABP, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for the same binding site on the FABP will displace the tracer, causing a decrease in fluorescence polarization.
Experimental Protocol
The following is a generalized protocol for a competitive fluorescence polarization assay to determine the Ki of an inhibitor for a FABP isoform:
-
Reagents and Materials:
-
Purified recombinant human FABP isoforms (FABP3, FABP4, FABP5)
-
Fluorescently labeled tracer molecule with known affinity for the FABP isoforms
-
BMS-309403 (or other test compounds) at various concentrations
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, non-binding surface 384-well microplates
-
A microplate reader equipped with fluorescence polarization optics
-
-
Assay Procedure:
-
A fixed concentration of the fluorescent tracer and the respective FABP isoform are added to the wells of the microplate. The concentrations are optimized to ensure a significant polarization window between the bound and free tracer.
-
A serial dilution of BMS-309403 is then added to the wells.
-
Control wells containing only the tracer (for minimum polarization) and wells with the tracer and FABP without any inhibitor (for maximum polarization) are included.
-
The plate is incubated at room temperature for a set period to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used on the tracer.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of BMS-309403 is calculated based on the observed polarization values relative to the minimum and maximum polarization controls.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of tracer binding) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a FABP inhibitor using a fluorescence polarization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Showdown: Fabp-IN-2 Versus Leading Fatty Acid Uptake Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fabp-IN-2 against a panel of well-characterized fatty acid uptake inhibitors. This analysis, supported by experimental data, delves into the efficacy, mechanism of action, and potential therapeutic applications of these compounds.
The relentless pursuit of novel therapeutics for metabolic diseases, inflammatory disorders, and cancer has cast a spotlight on the critical role of fatty acid metabolism. The cellular uptake of fatty acids, a key step in this process, is mediated by a complex interplay of proteins, including Fatty Acid Binding Proteins (FABPs), Fatty Acid Transport Proteins (FATPs), and endocytic pathways like macropinocytosis. Consequently, the inhibition of fatty acid uptake has emerged as a promising strategy for therapeutic intervention.
This guide offers a direct comparison of this compound, a novel FABP3 ligand, with other established fatty acid uptake inhibitors, namely BMS-309403 (a FABP4 inhibitor), Lipofermata (a FATP2 inhibitor), and Nortriptyline (a macropinocytosis inhibitor). By examining their inhibitory activities, mechanisms, and the signaling pathways they influence, this document aims to provide a valuable resource for researchers navigating the landscape of fatty acid uptake modulation.
Quantitative Comparison of Inhibitor Potency
The efficacy of a pharmacological inhibitor is paramount. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and its counterparts, offering a quantitative measure of their potency against their respective targets.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | FABP3 | 1.16[1][2] | [1][3][2] |
| FABP4 | 4.27[1][3][2] | [1][3][2] | |
| Lipofermata | FATP2 (in Caco-2 cells) | 4.84 | [4] |
| FATP2 (in various cell lines) | 2.74 - 39.34[4] | [4] | |
| Grassofermata/CB5 | FATP2 | 8 - 11[5][6] | [5][6] |
| Nortriptyline | Fatty Acid Uptake (in MDA-MB-231 cells) | ~10 (effective concentration)[7] | [7] |
| Inhibitor | Target | Ki (nM) | Reference |
| BMS-309403 | FABP4 | <2[1][8][9] | [1][8][9] |
| FABP3 | 250[1][8][9] | [1][8][9] | |
| FABP5 | 350[1][8][9] | [1][8][9] |
Delving into the Mechanisms of Action
Understanding how these inhibitors function at a molecular level is crucial for their rational application in research and drug development. Each of the compared inhibitors targets a distinct mechanism of fatty acid uptake.
This compound and BMS-309403: Targeting Intracellular Lipid Chaperones
This compound and BMS-309403 are inhibitors of Fatty Acid Binding Proteins (FABPs), a family of intracellular proteins that chaperone fatty acids and other lipophilic molecules from the cell membrane to various organelles for metabolism or signaling. By binding to the central cavity of FABPs, these inhibitors competitively block the binding of endogenous fatty acids, thereby impeding their intracellular transport.[1][8][9] this compound shows a preference for FABP3, while BMS-309403 is a potent and selective inhibitor of FABP4.[1][3][2][8][9]
Lipofermata: A Fatty Acid Transport Protein 2 (FATP2) Inhibitor
Lipofermata targets Fatty Acid Transport Protein 2 (FATP2), a transmembrane protein that facilitates the uptake of long-chain fatty acids across the plasma membrane.[4] By inhibiting FATP2, Lipofermata directly blocks the entry of fatty acids into the cell, a mechanism distinct from the intracellular action of FABP inhibitors.[4][10]
Nortriptyline: A Novel Approach via Macropinocytosis Inhibition
Nortriptyline, a tricyclic antidepressant, has been repurposed as a fatty acid uptake inhibitor.[11][12][13] Its mechanism is unique among the compared compounds, as it does not directly target a specific fatty acid transport protein. Instead, nortriptyline induces cellular acidification by causing lysosomes to release protons, which in turn suppresses macropinocytosis, a form of endocytosis responsible for the bulk uptake of extracellular fluid and its contents, including fatty acids.[11][13]
Experimental Protocols: A Guide to Measuring Fatty Acid Uptake
The evaluation of fatty acid uptake inhibitors relies on robust and reproducible experimental protocols. A commonly employed method is the use of fluorescently labeled fatty acid analogs, such as BODIPY-C12, which allow for the real-time monitoring and quantification of fatty acid uptake in live cells.
Protocol: Fluorescent Fatty Acid Uptake Assay
This protocol outlines a general procedure for measuring fatty acid uptake in cultured cells using a fluorescent fatty acid analog.
Materials:
-
Cultured cells (e.g., Caco-2, HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% fatty acid-free BSA)
-
Test inhibitors (this compound, BMS-309403, Lipofermata, Nortriptyline)
-
Fluorescence plate reader or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows for optimal confluence on the day of the assay.
-
Inhibitor Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the desired concentrations of the test inhibitors (dissolved in assay buffer) to the respective wells. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Fatty Acid Uptake Measurement: Prepare a working solution of the fluorescent fatty acid analog in the assay buffer. Add the fluorescent fatty acid solution to each well.
-
Data Acquisition:
-
Kinetic Assay: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488/515 nm for BODIPY-C12) at regular intervals using a fluorescence plate reader.
-
Endpoint Assay: Incubate the cells with the fluorescent fatty acid for a specific time (e.g., 30 minutes). After incubation, wash the cells with ice-cold assay buffer to stop the uptake. Measure the final fluorescence intensity.
-
-
Data Analysis: Calculate the rate of fatty acid uptake (for kinetic assays) or the total uptake (for endpoint assays). Normalize the data to a vehicle control (cells treated with the solvent of the inhibitor). Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow.
Conclusion
The comparative analysis of this compound, BMS-309403, Lipofermata, and Nortriptyline highlights the diverse strategies available for inhibiting cellular fatty acid uptake. This compound, with its activity against FABP3 and FABP4, presents a valuable tool for investigating the specific roles of these intracellular lipid chaperones. Its potency, while moderate compared to the highly selective FABP4 inhibitor BMS-309403, offers a different selectivity profile that may be advantageous in certain experimental contexts.
In contrast, Lipofermata and Nortriptyline provide alternative and complementary approaches by targeting the fatty acid transporter FATP2 and the endocytic pathway of macropinocytosis, respectively. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired molecular target. This guide, by presenting a clear comparison of their quantitative data, mechanisms of action, and affected signaling pathways, serves as a foundational resource for researchers aiming to modulate fatty acid metabolism and explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid transport protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. BMS 309403 | Additional Lipid Metabolism Compounds: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stopping the fat: Repurposing an antidepressant for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Cellular Target of Fabp-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the molecular target of Fabp-IN-2 and similar Fatty Acid-Binding Protein (FABP) inhibitors within a cellular context. We present quantitative data for this compound alongside alternative compounds, detail established experimental protocols for target validation, and visualize key workflows and signaling pathways.
Introduction to this compound and its Molecular Target
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that regulate the transport and metabolism of fatty acids and other lipophilic molecules. Their involvement in various signaling pathways has made them attractive therapeutic targets for a range of diseases. This compound is a known inhibitor of Fatty Acid-Binding Protein 3 (FABP3) and Fatty Acid-Binding Protein 4 (FABP4). Verifying that a compound like this compound engages its intended target within the complex environment of a living cell is a critical step in drug development. This guide outlines the methodologies to achieve this confirmation.
Comparison of FABP Inhibitors
The following table summarizes the inhibitory activity of this compound and other commonly used FABP inhibitors. This data is essential for selecting appropriate tool compounds and for interpreting experimental outcomes.
| Compound | Target FABP(s) | IC50 / Ki (nM) | Notes |
| This compound | FABP3, FABP4 | IC50: 1160 (FABP3), 4270 (FABP4) | A known dual inhibitor of FABP3 and FABP4. |
| BMS-309403 | FABP4, FABP3, FABP5 | Ki: <2 (FABP4), 250 (FABP3), 350 (FABP5) | A potent and selective inhibitor of FABP4.[1][2] |
| SBFI-26 | FABP5, FABP7 | Ki: 860 (FABP5) | Competitively binds to FABP5 to inhibit cellular fatty acid uptake.[3][4] |
| AUR104 | FABP5 | Covalent Inhibitor | Target confirmed by chemoproteomics.[5] |
Experimental Protocols for Cellular Target Validation
Confirming the interaction between a small molecule and its protein target within a cell is paramount. The two primary methods for this are the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
Experimental Protocol: Quantitative Interspecies Thermal Shift Assay (QITSA) for FABP
This protocol is adapted from a study on L-FABP (FABP1) and can be applied to other FABPs like FABP3 and FABP4 for confirming this compound engagement.[9][10]
-
Cell Lysate Preparation:
-
Culture cells expressing the target FABP (e.g., HepG2 cells for FABP1) to 80-90% confluency.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with protease inhibitors) and lyse by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Compound Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Incubate the lysate with this compound or a control (DMSO) at various concentrations for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
Thermal Denaturation:
-
Aliquot the compound-treated lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 75°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Separation of Soluble and Aggregated Proteins:
-
After heating, cool the samples to room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Quantification by LC-MS/MS:
-
Denature, reduce, and alkylate the proteins in the supernatant.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of soluble FABP remaining at each temperature.
-
A thermal shift (ΔTm) in the presence of the compound indicates target engagement.[9]
-
Chemical Proteomics
Chemical proteomics is a powerful approach for identifying the cellular targets of a small molecule on a proteome-wide scale.[11] This can confirm the intended target and identify potential off-targets.
Experimental Protocol: Chemoproteomic Target Deconvolution
This protocol is based on the approach used to identify FABP5 as the target of AUR104.[5]
-
Probe Synthesis:
-
Synthesize a derivative of the inhibitor (e.g., this compound) that incorporates a clickable tag, such as an alkyne or azide group, and a photo-reactive group if the interaction is non-covalent.
-
-
Cellular Treatment and Target Labeling:
-
Treat cultured cells with the synthesized probe.
-
If a photo-reactive group is used, expose the cells to UV light to covalently cross-link the probe to its binding partners.
-
Lyse the cells to release the protein content.
-
-
Click Chemistry and Enrichment:
-
Perform a click chemistry reaction to attach a biotin tag to the probe-protein complexes.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
-
Protein Digestion and Identification:
-
Elute the enriched proteins from the beads.
-
Digest the proteins into peptides using trypsin.
-
Identify the proteins using LC-MS/MS.
-
-
Data Analysis:
-
Compare the list of identified proteins from the probe-treated sample to a control sample (e.g., treated with a structurally similar but inactive compound or DMSO).
-
The protein that is significantly enriched in the probe-treated sample is identified as the target.
-
Visualizing Workflows and Pathways
Experimental Workflows
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Chemical Proteomics Workflow for Target ID.
Signaling Pathway
Inhibition of FABPs can have downstream effects on signaling pathways. For example, inhibition of FABP5 has been shown to interfere with the PPARγ signaling pathway in prostate cancer cells.[3]
Caption: FABP5-PPARγ Signaling Pathway Inhibition.
Conclusion
Confirming the cellular target of a small molecule inhibitor like this compound is a cornerstone of modern drug discovery. The methodologies of Cellular Thermal Shift Assay and Chemical Proteomics provide robust frameworks for this validation. While direct cellular target engagement data for this compound is not yet widely published, the protocols and comparative data presented here offer a clear guide for researchers to design and execute experiments to rigorously validate its mechanism of action and to compare its performance against other well-characterized FABP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CETSA [cetsa.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Chemical Proteomics Reveals Interspecies Variations on Binding Schemes of L-FABP with Perfluorooctanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Chemical Proteomics Reveals Interspecies Variations on Binding Schemes of L-FABP with Perfluorooctanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
A Comparative Analysis of Gene Expression: Hypothetical FABP2 Inhibition by Fabp-IN-2 versus FABP2 Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects on gene expression between a hypothetical selective inhibitor of Fatty Acid-Binding Protein 2 (FABP2), termed Fabp-IN-2, and the genetic knockout of the FABP2 gene. This comparison is intended to delineate the potential outcomes of pharmacological intervention versus genetic deletion on intestinal lipid metabolism and related signaling pathways.
Given that this compound is a hypothetical compound, its effects on gene expression are inferred based on the known functions of FABP2 and the observed effects of inhibitors targeting other FABP family members. In contrast, the effects of FABP2 knockout are supported by experimental data from transcriptomic studies in murine models.
Introduction to FABP2 and its Role in Gene Expression
Intestinal Fatty Acid-Binding Protein (FABP2) is a cytosolic protein predominantly expressed in the epithelial cells of the small intestine. Its primary function is to facilitate the uptake and intracellular transport of long-chain fatty acids. Beyond its role in lipid trafficking, FABP2 is implicated in the regulation of gene expression, potentially by delivering fatty acids to nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which in turn modulate the transcription of genes involved in lipid metabolism and inflammation.
Hypothetical Mechanism of Action: this compound
We postulate that this compound is a competitive inhibitor that binds to the fatty acid-binding pocket of FABP2, thereby preventing the binding and transport of endogenous fatty acids. This inhibition is expected to reduce the intracellular availability of fatty acids for metabolic processes and for activating nuclear receptors.
Figure 1: Hypothetical mechanism of this compound action.
FABP2 Knockout: Genetic Ablation
In a FABP2 knockout model, the FABP2 gene is permanently deleted, leading to a complete absence of the FABP2 protein. This genetic modification results in a chronic inability to perform FABP2-mediated fatty acid transport in the intestine, potentially leading to compensatory changes in other lipid transport mechanisms and broader, systemic adaptations in metabolism.
Figure 2: Consequences of FABP2 gene knockout.
Comparative Effects on Gene Expression
The following table summarizes the predicted and observed effects on gene expression. The data for FABP2 knockout is derived from transcriptomic analysis of the small intestine in male mice.[1][2]
| Gene Category | Predicted Effect of this compound (Hypothetical Inhibitor) | Observed Effect of FABP2 Knockout |
| Lipid Metabolism | Downregulation of genes involved in fatty acid esterification and triglyceride synthesis due to reduced substrate availability. | Upregulation of genes involved in cholesterol biosynthesis (e.g., Hmgcs1, Mvd, Sqle) and fatty acid oxidation. Downregulation of genes related to monoglyceride and fatty acid transport. |
| Inflammation | Potential downregulation of pro-inflammatory genes that are transcriptionally activated by fatty acid-sensitive pathways. | Sex-specific changes. In male mice, upregulation of genes associated with immune responses. |
| Cell Cycle & Proliferation | Minimal direct predicted effect. | Upregulation of genes associated with cell cycle regulation. |
| Compensatory Mechanisms | Unlikely to induce significant long-term compensatory changes in other fatty acid transporters with acute administration. | Potential for upregulation of other FABPs or fatty acid transporters as a long-term compensatory response. |
Key Differentially Expressed Genes in FABP2 Knockout Mice
The following table presents a selection of significantly up- and down-regulated genes in the small intestine of male FABP2 knockout mice as identified by microarray analysis.[1][2]
| Gene Symbol | Gene Name | Fold Change (KO vs. WT) | Biological Process |
| Upregulated | |||
| Hmgcs1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | > 2.0 | Cholesterol biosynthesis |
| Mvd | Mevalonate diphosphate decarboxylase | > 2.0 | Cholesterol biosynthesis |
| Sqle | Squalene epoxidase | > 2.0 | Cholesterol biosynthesis |
| Angptl4 | Angiopoietin-like 4 | > 2.0 | Lipid metabolism, glucose homeostasis |
| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | > 2.0 | Fatty acid metabolism |
| Downregulated | |||
| Fabp2 | Fatty acid binding protein 2 | < -2.0 | Fatty acid transport |
| Mogat1 | Monoacylglycerol O-acyltransferase 1 | < -1.5 | Triglyceride synthesis |
| Cd36 | CD36 molecule | < -1.5 | Fatty acid transport |
Experimental Protocols
FABP2 Knockout Mouse Model and Transcriptomic Analysis
Animal Model: FABP2-null mice (Fabp2-/-) on a C57BL/6J background are used. Wild-type (WT) C57BL/6J mice serve as controls. Animals are typically housed under a standard 12-hour light/dark cycle and provided with ad libitum access to a standard chow diet and water.
RNA Isolation and Microarray Analysis:
-
At the designated experimental endpoint, mice are euthanized, and the small intestine is rapidly excised.
-
The proximal segment of the small intestine is flushed with cold phosphate-buffered saline (PBS) to remove luminal contents.
-
The intestinal mucosa is scraped, and total RNA is isolated using a suitable method, such as TRIzol reagent, followed by purification with an RNA cleanup kit.
-
RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Labeled cRNA is prepared from the total RNA using a commercial kit (e.g., Agilent Low Input Quick Amp Labeling Kit).
-
The labeled cRNA is hybridized to a whole-genome microarray chip (e.g., Agilent SurePrint G3 Mouse GE 8x60K Microarray).
-
Following hybridization, the microarrays are washed and scanned.
-
Data is extracted and processed using appropriate software (e.g., Agilent Feature Extraction Software). Normalization is performed to reduce inter-array variability.
-
Statistical analysis is conducted to identify differentially expressed genes between the FABP2 knockout and wild-type groups, typically using a t-test with a significance threshold (e.g., p < 0.05) and a fold-change cutoff (e.g., > 1.5).
Figure 3: Experimental workflow for transcriptomic analysis.
Summary and Conclusion
This guide provides a comparative framework for understanding the gene expression changes resulting from the pharmacological inhibition (hypothetical) and genetic knockout of FABP2.
-
This compound (Hypothetical Inhibitor): Acute inhibition of FABP2 is predicted to primarily affect the direct downstream pathways of intestinal fatty acid trafficking, leading to reduced expression of genes involved in lipid synthesis. The effects are likely to be dose-dependent and reversible.
-
FABP2 Knockout: Complete and chronic absence of FABP2 protein leads to more profound and complex changes in gene expression. These include not only alterations in lipid metabolism but also compensatory responses and unexpected changes in pathways such as cholesterol biosynthesis and immune function. The observed sex-specific differences in the transcriptomic response to FABP2 knockout highlight the intricate role of this protein in intestinal physiology.[1][2]
For drug development professionals, this comparison underscores the importance of considering both the primary, on-target effects of an inhibitor and the potential for secondary, adaptive changes that may arise from long-term target modulation, as revealed by genetic knockout models. Future studies on selective FABP2 inhibitors are necessary to validate these predictions and to fully elucidate the therapeutic potential of targeting FABP2.
References
- 1. Distinct Alteration of Gene Expression Programs in the Small Intestine of Male and Female Mice in Response to Ablation of Intestinal Fabp Genes [mdpi.com]
- 2. Distinct Alteration of Gene Expression Programs in the Small Intestine of Male and Female Mice in Response to Ablation of Intestinal Fabp Genes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Fabp-IN-2: A Comparative Analysis Against Leading Research Compounds
In the competitive landscape of fatty acid binding protein (FABP) research, the quest for potent and selective inhibitors is paramount for advancing our understanding of lipid metabolism and developing novel therapeutics. This guide provides a comprehensive performance benchmark of Fabp-IN-2, a notable FABP inhibitor, against a panel of established research compounds. Through a meticulous compilation of experimental data, detailed protocols, and visual pathway analysis, we offer researchers, scientists, and drug development professionals a clear and objective comparison to inform their research endeavors.
Performance Benchmarking: A Quantitative Comparison
The inhibitory activity of this compound and other well-characterized FABP inhibitors is summarized below. The data, presented in terms of IC50 and Ki values, has been collated from various sources. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target FABP Isoform(s) | IC50 (µM) | Ki (nM) | Reference(s) |
| This compound | FABP3, FABP4 | 1.16 (FABP3), 4.27 (FABP4) | - | [1] |
| BMS-309403 | FABP4, FABP3, FABP5 | - | <2 (FABP4), 250 (FABP3), 350 (FABP5) | [1][2][3][4] |
| SBFI-26 | FABP5, FABP7 | - | 900 (FABP5), 400 (FABP7) | [5] |
| RO6806051 | FABP4, FABP5 | - | 11 (FABP4), 86 (FABP5) | [6][7] |
| HTS01037 | A-FABP/aP2 | - | 670 | [1][6] |
| FABP4 inhibitor 1 | FABP4 | - | 30 | [6] |
| ART26.12 | FABP5 | - | 770 | [6] |
| FABPs ligand 6 (MF6) | FABP5, FABP7 | - | 874 (FABP5), 20 (FABP7) | [1] |
| STK-0 | FABP5 | - | 5530 | [8][9] |
| STK-15 | FABP5 | - | 1400 | [8] |
Deciphering the Mechanism: The FABP Signaling Pathway
Fatty acid binding proteins are crucial intracellular lipid chaperones. Their inhibition can modulate various signaling pathways involved in metabolism and inflammation. The following diagram illustrates a generalized signaling cascade affected by FABP inhibitors.
A simplified diagram of the FABP signaling pathway.
Experimental Design: Evaluating Inhibitor Potency
The inhibitory activity of compounds against FABPs is commonly determined using a fluorescence displacement binding assay. This method measures the ability of a test compound to displace a fluorescent probe from the FABP binding pocket.
Key Experimental Protocol: Fluorescence Displacement Binding Assay
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound for a specific FABP isoform.
Materials:
-
Purified recombinant FABP protein (e.g., FABP3, FABP4, FABP5).
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[8][9]
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Binding Reaction: In each well of the microplate, add the purified FABP protein and the fluorescent probe at fixed concentrations.
-
Competition: Add varying concentrations of the test compound to the wells. Include control wells with only the FABP and probe (maximum fluorescence) and wells with only the probe (background fluorescence).
-
Incubation: Incubate the plate at room temperature in the dark to allow the binding equilibrium to be reached.[8][9]
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The percentage of probe displacement is calculated for each concentration of the test compound. This data is then plotted against the compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent probe.
The following diagram outlines the typical workflow for such an experiment.
A flowchart of a typical fluorescence displacement assay.
This guide provides a foundational comparison of this compound's performance. For the most accurate and direct comparisons, it is recommended that researchers evaluate compounds of interest side-by-side in their own experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Fabp-IN-2
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds like Fabp-IN-2, a substance related to Fatty Acid Binding Protein 2 (FABP2), is critical for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside important handling and storage information.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety goggles, and chemical-resistant gloves.[1]
-
Avoid Exposure: Take measures to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prolonged or repeated exposure should be avoided.[1]
-
Engineering Controls: Use in a well-ventilated area. Process enclosures or local exhaust ventilation may be necessary to control airborne levels.[1]
-
Hygiene Practices: Do not take internally. Wash hands thoroughly after handling.[1] An eyewash station and safety shower should be readily accessible.[1]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Skin: Wash off with soap and plenty of water. Remove any contaminated clothing.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Seek medical attention.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. For similar protein-based compounds, the following storage conditions are recommended.
| Parameter | Recommendation |
| Short-term Storage | Store at 2-8°C for up to one month.[2] |
| Long-term Storage | Aliquot and store at -80°C for up to 12 months.[2] |
| Freeze/Thaw Cycles | Avoid repeated freeze/thaw cycles.[2] |
Data is based on storage recommendations for Fatty Acid Binding Protein 2.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and its containers. This procedure is based on general best practices for non-hazardous biological research materials and should be adapted to comply with local, state, and federal regulations.
Experimental Protocol: Waste Decontamination and Disposal
-
Initial Containment:
-
Decontamination/Sterilization:
-
Autoclaving (Method IA): For materials that can withstand high temperatures and pressure, autoclaving is the preferred method of sterilization.[3]
-
Chemical Sterilization (Method IB): For liquid waste or when an autoclave is not available.
-
-
Final Disposal:
-
After sterilization, the decontaminated waste can typically be disposed of as regular laboratory waste.[3] However, always confirm your institution's specific guidelines.
-
Empty containers should be thoroughly rinsed with water before disposal or recycling, where appropriate.
-
For spills, contain the spill and collect the material with an absorbent, then transfer it to a chemical waste container for disposal in accordance with local regulations.[1]
-
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable local, state, and federal regulations for waste disposal. If you are unsure about any procedure, contact your institution's EHS office.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
